Technical Documentation Center

Sodium (4-fluorophenyl)methanesulfinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium (4-fluorophenyl)methanesulfinate

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Structural Analysis of Sodium (4-fluorophenyl)methanesulfinate

Executive Summary Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) is a highly versatile organosulfur building block utilized extensively in modern synthetic chemistry. As a stable, solid source of the 4-fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) is a highly versatile organosulfur building block utilized extensively in modern synthetic chemistry. As a stable, solid source of the 4-fluorobenzylsulfonyl radical and corresponding nucleophile, it is a critical reagent for the synthesis of complex sulfones, sulfonamides, and thiosulfonates[1]. Furthermore, it has found prominent applications in photoredox-catalyzed atom transfer radical addition (ATRA) reactions for peptide functionalization[2] and the catalytic synthesis of disulfides[3].

For drug development professionals and analytical chemists, the rigorous quality control (QC) of this reagent is paramount. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of Sodium (4-fluorophenyl)methanesulfinate, emphasizing the causality behind spectral features and establishing self-validating protocols for structural verification.

The Chemical Logic of the Sulfinate Anion

To accurately interpret the NMR spectra of Sodium (4-fluorophenyl)methanesulfinate, one must first understand its electronic and physical behavior in solution:

  • The Methylene Bridge (-CH 2​ -): Unlike chiral sulfoxides, sulfinate salts ( R−SO2​Na ) undergo rapid inversion at the sulfur center at room temperature, rendering the sulfur atom effectively achiral on the NMR timescale. Consequently, the adjacent benzylic methylene protons are chemically and magnetically equivalent, appearing as a sharp singlet[4].

  • The AA'BB'X Spin System: The presence of the 19 F atom (Spin 1/2, 100% natural abundance) on the para-position of the aromatic ring transforms a standard para-substituted doublet-doublet pattern into a complex AA'BB'X spin system. The heteronuclear spin-spin coupling ( JCF​ and JHF​ ) strictly dictates the multiplicity of the aromatic signals.

  • Oxidation State Diagnostics: Sulfinates are prone to over-oxidation to sulfonates ( R−SO3​Na ) upon prolonged exposure to air or moisture. NMR serves as the primary diagnostic tool to detect this degradation, as the differing electronic shielding of the −SO2−​ versus −SO3−​ groups induces predictable chemical shift deviations.

SpinCoupling F 19F Nucleus (Spin 1/2) C4 C-4 (ipso) 162.4 ppm F->C4 1J_CF (~244 Hz) C35 C-3, C-5 (ortho) 115.6 ppm F->C35 2J_CF (~21 Hz) C26 C-2, C-6 (meta) 131.6 ppm F->C26 3J_CF (~8 Hz) C1 C-1 (para) 128.1 ppm F->C1 4J_CF (~3 Hz) H35 H-3, H-5 Protons 7.15 ppm F->H35 3J_HF (~8.8 Hz) H26 H-2, H-6 Protons 7.30 ppm F->H26 4J_HF (~5.4 Hz)

Caption: Network of heteronuclear spin-spin couplings driven by the 19F nucleus.

Spectral Data Presentation

The following data represents the standardized chemical shifts for the 4-fluorobenzylsulfinate moiety acquired in Deuterium Oxide (D 2​ O)[4]. D 2​ O is the solvent of choice due to the high solubility of the sodium salt and the elimination of viscosity-induced line broadening commonly observed in DMSO- d6​ .

Table 1: 1 H NMR Data Summary (400 MHz, D 2​ O)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J in Hz)Integration
-CH 2​ - 3.62Singlet (s)N/A2H
H-2, H-6 7.26 – 7.33Multiplet (m) 3JHH​≈8.5 , 4JHF​≈5.4 2H
H-3, H-5 7.10 – 7.20Multiplet (m) 3JHH​≈8.5 , 3JHF​≈8.8 2H
Table 2: 13 C{ 1 H} NMR Data Summary (100 MHz, D 2​ O)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J in Hz)Assignment Logic
C-4 162.4Doublet (d) 1JCF​≈243.5 Ipso to F; massive 1-bond coupling
C-2, C-6 131.6Doublet (d) 3JCF​≈8.1 Ortho to CH 2​ , meta to F
C-1 128.1Doublet (d) 4JCF​≈3.2 Ipso to CH 2​ ; weak 4-bond coupling
C-3, C-5 115.6Doublet (d) 2JCF​≈21.4 Ortho to F; strong 2-bond coupling
-CH 2​ - 61.2Singlet (s)N/AAliphatic carbon adjacent to -SO 2​ Na

Causality in Spectral Interpretation (Self-Validating Systems)

To ensure scientific integrity and absolute trustworthiness in batch validation, analysts must rely on built-in "self-validating" metrics within the NMR data rather than mere pattern matching.

The Fluorine Anchor (Validation of the Aromatic Ring)

The 13 C spectrum of this compound is self-assigning due to the strict distance-dependence of the carbon-fluorine scalar coupling. The magnitude of the JCF​ coupling constants follows an inviolable hierarchy: 1JCF​ (>240 Hz) > 2JCF​ (~21 Hz) > 3JCF​ (~8 Hz) > 4JCF​ (~3 Hz). If a synthesized or purchased batch yields a 13 C spectrum where the peak at ~162 ppm does not exhibit a ~244 Hz splitting, the identity of the para-fluorine substituent is fundamentally incorrect.

The Oxidation State Check (Sulfinate vs. Sulfonate)

Because sulfinates possess a lone pair on the sulfur atom, they exert a different electronic influence on the adjacent alpha-carbon compared to fully oxidized sulfonates.

  • Target Compound (Sulfinate): The -CH 2​

    • carbon appears at ~61.2 ppm .
  • Degradation Product (Sulfonate): If the sample has oxidized to sodium (4-fluorophenyl)methanesulfonate, the -CH 2​

    • carbon will shift upfield to ~57.0 ppm . Observing a singlet at 57 ppm in the 13 C spectrum immediately flags the batch as compromised.

Standardized Experimental Protocol

To achieve high-fidelity resolution of the heteronuclear couplings, the following step-by-step methodology must be adhered to during acquisition.

Step 1: Sample Preparation

  • Weigh 15–20 mg of Sodium (4-fluorophenyl)methanesulfinate.

  • Dissolve completely in 0.6 mL of high-purity D 2​ O (99.9% atom D) in a clean glass vial.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube. Causality: D 2​ O prevents the obscuring of the aliphatic region by solvent peaks and ensures full dissociation of the sodium salt, providing sharp, uniform line widths.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe for 1 H, 13 C, and 19 F frequencies.

  • Perform gradient shimming on the deuterium lock signal until the Z1 and Z2 gradients stabilize, ensuring a line width at half-height ( Δν1/2​ ) of <1.0 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Acquire 16 scans with a spectral width of 15 ppm. Use a relaxation delay (D1) of 2 seconds.

  • 13 C{ 1 H} NMR: Acquire a minimum of 1024 scans. Critical Step: Set the relaxation delay (D1) to at least 2 seconds. Causality: Quaternary carbons (C-1 and C-4) lack attached protons, meaning they relax slowly via dipole-dipole mechanisms. A longer D1 ensures these low-intensity, highly split doublets are fully captured above the noise floor. Apply WALTZ-16 decoupling to remove 1 H- 13 C scalar couplings, isolating the diagnostic 13 C- 19 F couplings.

Step 4: Data Processing

  • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Manually phase the spectrum (zero and first-order) and baseline correct (polynomial fit) to ensure accurate multiplet integration.

NMRWorkflow Prep 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL D2O Acq1H 2. 1H NMR Acquisition 400 MHz, 16 Scans, D1=2s Prep->Acq1H Acq13C 3. 13C{1H} NMR Acquisition 100 MHz, 1024 Scans, D1=2s Prep->Acq13C Acq19F 4. 19F NMR Acquisition 376 MHz, 16 Scans Prep->Acq19F Process 5. Data Processing Fourier Transform & Phase Correction Acq1H->Process Acq13C->Process Acq19F->Process Validate 6. Structural Validation Multiplet Analysis & J-Coupling Verification Process->Validate

Caption: Standardized experimental workflow for multinuclear NMR acquisition and validation.

References

  • Sigma-Aldrich Product Data: Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6). Sigma-Aldrich Catalog.

  • Photocatalytic Radical Alkylation: Photocatalytic Radical Alkylation of Electrophilic Olefins by Benzylic and Alkylic Zinc-Sulfinates. Royal Society of Chemistry.

  • Applications of Sodium Sulfinates: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Center for Biotechnology Information (PMC).

  • Photoredox ATRA Reactions: Tagging Peptides with a Redox Responsive Fluorescent Probe Enabled by Photoredox Difunctionalization of Phenylacetylenes with Sulfinates and Disulfides. PubMed / PMC.

  • TBAI Catalyzed Synthesis: Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. Beilstein Journal of Organic Chemistry.

Sources

Exploratory

Solubility profile of Sodium (4-fluorophenyl)methanesulfinate in organic solvents

An In-Depth Technical Guide to the Solvation and Reactivity of Sodium (4-fluorophenyl)methanesulfinate in Organic Synthesis Executive Summary Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) is a highly versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solvation and Reactivity of Sodium (4-fluorophenyl)methanesulfinate in Organic Synthesis

Executive Summary

Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) is a highly versatile organosulfur building block, frequently deployed in late-stage functionalization, cross-coupling, and photoredox catalysis[1]. As a benzylic sulfinate, it serves a dual purpose: it can act as a potent nucleophile for the synthesis of complex sulfones, or, upon single-electron oxidation and subsequent desulfonylation, as a radical precursor for 4-fluorobenzylation[2].

However, the fundamental bottleneck in utilizing this reagent is thermodynamic: its strong ionic lattice renders it nearly insoluble in standard organic media[3]. This whitepaper deconstructs the solubility profile of Sodium (4-fluorophenyl)methanesulfinate and provides field-validated, self-validating protocols to overcome these phase barriers, ensuring homogeneous reactivity and reproducible yields.

The Thermodynamic Bottleneck: Solubility Profile

The solubility of sodium sulfinate salts is dictated by the competition between their crystal lattice energy and the solvation energy provided by the solvent. Non-polar solvents and many polar aprotic solvents lack the hydrogen-bonding capacity or the dielectric constant required to separate the Na+ cation from the R−SO2−​ anion[4].

Table 1: Empirical Solubility Profile of Sodium (4-fluorophenyl)methanesulfinate

Solvent ClassRepresentative SolventsSolubility RangeMechanistic Rationale
Non-Polar Hexane, Toluene, DCMInsoluble (< 0.1 mg/mL)Insufficient dielectric constant to overcome the ionic lattice energy.
Polar Aprotic (Low Dielectric) THF, Anhydrous MeCNPoor (< 1.0 mg/mL)Lacks hydrogen bonding to stabilize the highly localized charge on the sulfinate oxygens[4].
Polar Aprotic (High Dielectric) DMSO, DMFModerate (20 - 60 mg/mL)High dipole moment partially solvates the cation, but bulk solutions often remain cloudy suspensions without additives[2].
Polar Protic Water, Methanol, EthanolExcellent (> 100 mg/mL)Strong ion-dipole interactions and hydrogen bonding completely solvate both the Na+ and R−SO2−​ ions.

Strategic Solubilization Techniques

Strategy A: The Co-Solvent Hydration Sphere

When performing electrochemical or transition-metal-catalyzed sulfonylation in acetonitrile (MeCN), the addition of 1–5% v/v water is transformative.

  • Causality: Pure MeCN yields negligible conversion due to reagent insolubility. Trace water selectively forms a tight hydration sphere around the Na+ ion. This micro-solvation breaks the macroscopic crystal lattice, bringing the reactive sulfinate into the bulk organic phase without compromising the solubility of lipophilic organic substrates[4].

Strategy B: Cation Chelation via Crown Ethers

For photoredox catalysis in DMSO, the addition of 15-crown-5 (which has a cavity size perfectly matched to Na+ ) is the gold standard[5].

  • Causality: The crown ether chelates the sodium ion, effectively increasing its steric bulk and neutralizing its localized charge. This strips the counterion away from the sulfinate, leaving a "naked," highly soluble, and exceptionally redox-active sulfinate anion. Crucially, this transitions the reaction from a light-scattering suspension to a photo-permeable homogeneous solution.

Strategy C: Phase-Transfer Catalysis (PTC)

When strictly anhydrous, non-polar conditions are required (e.g., in toluene or DCM), lipophilic ammonium salts like Tetraoctylammonium bromide (TOAB) or Tetrabutylammonium bromide (TBAB) are utilized[3].

G A Solid Sodium Sulfinate B Aqueous/Organic Interface A->B Dispersion C PTC Complexation (e.g., TOAB or TBAB) B->C Ion Exchange D Solubilized Reactive Anion C->D Phase Transfer

Caption: Mechanism of phase-transfer catalyzed solubilization of sodium sulfinates in organic solvents.

Self-Validating Experimental Protocols

Protocol 1: Photoredox-Catalyzed 4-Fluorobenzylation via Crown-Ether Solubilization

Benzylic sulfinates are prone to desulfonylation upon oxidation, making them ideal radical precursors[2]. This protocol leverages 15-crown-5 to ensure complete solubility in DMSO for Atom Transfer Radical Addition (ATRA)[5].

Reagents:

  • Sodium (4-fluorophenyl)methanesulfinate (2.5 equiv)

  • Alkene substrate (1.0 equiv)

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 photocatalyst (1 mol%)

  • 15-crown-5 (2.0 equiv)

  • Anhydrous DMSO (0.1 M relative to alkene)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a stir bar, add the alkene, Ir-photocatalyst, and Sodium (4-fluorophenyl)methanesulfinate.

  • Solvation Step: Add anhydrous DMSO. Observation: The mixture will appear as a cloudy, heterogeneous suspension.

  • Chelation Activation: Inject 15-crown-5 (2.0 equiv) into the stirring mixture.

    • Causality: The stoichiometric excess of crown ether drives the equilibrium toward complete Na+ chelation.

    • Self-Validation: Within 5–10 minutes of stirring, the cloudy suspension must transition into a clear, homogeneous pale-yellow solution. If turbidity persists, sonicate for 3 minutes to disrupt any aggregated micro-crystals. Do not proceed to irradiation until the solution is optically clear, as suspended particles will scatter the blue LED light and plummet your quantum yield.

  • Irradiation: Degas the solution via sparging with Argon for 10 minutes. Irradiate with a 456 nm blue LED at room temperature for 12 hours.

  • Reaction Monitoring: Monitor via LC-MS. The mass corresponding to the desulfonylated 4-fluorobenzyl radical adduct should appear, confirming successful SO2​ extrusion.

G A Ir(III) Photocatalyst (Ground State) B *Ir(III) Excited State (Blue LED) A->B hν (456 nm) C Sulfinate Oxidation (-e⁻) B->C SET C->A Ir(II) -> Ir(III) D Sulfonyl Radical [R-SO2•] C->D E Desulfonylation (-SO2) D->E Rapid Extrusion F 4-Fluorobenzyl Radical [R•] E->F

Caption: Photoredox-mediated generation of 4-fluorobenzyl radicals from solubilized sulfinate salts.

Protocol 2: Electrochemical Sulfonylation in Biphasic Media

For direct C-S bond formation (retaining the SO2​ group) with alkynes, electrochemistry offers a green alternative. This protocol utilizes the "Hydration Sphere" strategy[4].

Reagents:

  • Sodium (4-fluorophenyl)methanesulfinate (3.0 equiv)

  • Alkyne substrate (1.0 equiv)

  • Potassium Iodide (KI) electrolyte (1.0 equiv)

  • Solvent: MeCN / H2​O (100:1 v/v)

Step-by-Step Methodology:

  • Solvent Engineering: Prepare a solvent mixture of 10.0 mL MeCN and 0.1 mL deionized water.

    • Causality: The 1% water is not an impurity; it is a vital co-solvent. It solubilizes the sodium sulfinate and the KI electrolyte, while also acting as the proton source for cathodic hydrogen evolution, maintaining the overall redox neutrality of the cell[4].

  • Assembly: In an undivided electrochemical cell equipped with two platinum electrodes, add the alkyne, sodium sulfinate, and KI.

  • Electrolysis: Add the engineered solvent. Stir until the KI and sulfinate are visibly dissolved (a slight haze is acceptable here, unlike photoredox, as electron transfer occurs at the electrode surface, not via photon transmittance).

  • Reaction: Run the electrolysis at a constant current of 10 mA at room temperature for 7 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc). The formation of a highly UV-active, polar spot indicates the successful synthesis of the acetylenic sulfone. If the cell voltage spikes unexpectedly during the run, it indicates salt precipitation on the anode; add an additional 50 μL of water to re-establish conductivity.

References

  • Iridium-Catalyzed, Regio- and Enantioselective Allylic Substitution with Aromatic and Aliphatic Sulfinates. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and applications of sodium sulfinates ( RSO2​Na ): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at:[Link]

  • Electrochemically Enabled Sulfonylation of Alkynes with Sodium Sulfinates. Organic Letters (ACS Publications). Available at:[Link]

  • Tagging Peptides with a Redox Responsive Fluorescent Probe Enabled by Photoredox Difunctionalization of Phenylacetylenes with Sulfinates and Disulfides. JACS Au (ACS Publications). Available at: [Link]

  • Photocatalytic Radical Alkylation of Electrophilic Olefins by Benzylic and Alkylic Zinc-Sulfinates. ACS Catalysis (ACS Publications). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Degradation Pathways of Sodium (4-fluorophenyl)methanesulfinate

Introduction: The Role and Reactivity of Sodium (4-fluorophenyl)methanesulfinate in Modern Drug Development Sodium (4-fluorophenyl)methanesulfinate is an organosulfur compound of increasing interest within the pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role and Reactivity of Sodium (4-fluorophenyl)methanesulfinate in Modern Drug Development

Sodium (4-fluorophenyl)methanesulfinate is an organosulfur compound of increasing interest within the pharmaceutical and agrochemical industries. As a versatile synthetic intermediate, it serves as a key building block in the construction of complex molecules, often utilized in the synthesis of sulfones and other sulfur-containing moieties.[1][2] The stability of such reagents is of paramount importance, directly impacting reaction efficiency, product purity, and the overall safety profile of a synthetic process. This guide provides a comprehensive overview of the intrinsic stability of Sodium (4-fluorophenyl)methanesulfinate and delineates its primary degradation pathways. Understanding these factors is critical for researchers, scientists, and drug development professionals to ensure the integrity of their chemical transformations and the quality of their final products.

As a class of compounds, sodium sulfinates are generally regarded as bench-stable, odorless, and moisture-insensitive crystalline solids, making them amenable to standard laboratory handling and storage.[3][4] However, their reactivity, which makes them valuable synthetic precursors, also renders them susceptible to degradation under specific environmental and chemical stressors. This guide will delve into the mechanistic underpinnings of these degradation processes, offering field-proven insights into experimental design and analytical monitoring.

Core Stability Profile

Under ambient conditions, solid Sodium (4-fluorophenyl)methanesulfinate is a relatively stable compound. It is typically a white, crystalline solid that can be handled in air for routine laboratory procedures without significant degradation.[3][4] However, for long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, to minimize slow oxidative processes.

The stability of Sodium (4-fluorophenyl)methanesulfinate in solution is significantly more dynamic and is highly dependent on the solvent system and the presence of external stressors. The following sections will explore the key degradation pathways that can compromise the integrity of this reagent in solution.

Major Degradation Pathways

The degradation of Sodium (4-fluorophenyl)methanesulfinate can proceed through several mechanisms, with oxidation being the most prominent. Other relevant pathways include thermal decomposition and acid-catalyzed disproportionation.

Oxidative Degradation

Oxidation of the sulfinate moiety to the corresponding sulfonate is the most common degradation pathway. This transformation can be initiated by various oxidizing agents, including atmospheric oxygen.

  • Mechanism of Oxidation: The sulfinate anion is susceptible to attack by electrophilic oxygen species. This can proceed via a two-electron oxidation process, resulting in the formation of a new sulfur-oxygen bond and yielding the more stable sulfonate.

  • Influencing Factors:

    • Dissolved Oxygen: In solution, dissolved molecular oxygen can slowly oxidize Sodium (4-fluorophenyl)methanesulfinate to sodium (4-fluorophenyl)methanesulfonate.[3] For sensitive reactions or long-term storage of solutions, degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) is a critical preventative measure.[3]

    • Strong Oxidizing Agents: Reagents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), and other peroxy acids will rapidly and quantitatively convert the sulfinate to the sulfonate.[4] Accidental contamination with such oxidants will lead to rapid degradation of the starting material.

    • Photochemical Oxidation: Exposure to light, particularly UV light, can promote the oxidation of sulfinates.[5][6] This can occur through the formation of radical intermediates. It is therefore recommended to store solutions of Sodium (4-fluorophenyl)methanesulfinate in amber vials or protected from direct light.

The primary degradation product of this pathway is Sodium (4-fluorophenyl)methanesulfonate .

Oxidation_Pathway cluster_main Oxidative Degradation cluster_stressors Stressors Sulfinate Sodium (4-fluorophenyl)methanesulfinate Sulfonate Sodium (4-fluorophenyl)methanesulfonate Sulfinate->Sulfonate [O] O2 O₂ (Air) Oxidants Strong Oxidants (e.g., H₂O₂) Light Light (hv)

Caption: Oxidative degradation of Sodium (4-fluorophenyl)methanesulfinate.

Thermal Decomposition
  • Potential Decomposition Products: Thermal decomposition of organosulfur salts can be complex, potentially leading to the formation of sulfur oxides (SO₂, SO₃), and fragmentation of the aromatic ring. Without specific experimental data, a definitive pathway cannot be drawn. However, it is crucial to avoid excessive heating during reactions and storage to prevent the formation of these impurities.

Acid-Catalyzed Disproportionation

In acidic media, sulfinates can undergo disproportionation, a redox reaction where the sulfinate is simultaneously oxidized and reduced.[3]

  • Mechanism of Disproportionation: Under acidic conditions, the sulfinate anion is protonated to form the corresponding sulfinic acid. Two molecules of the sulfinic acid can then react with each other. One molecule is oxidized to the sulfonic acid, while the other is reduced to a thiosulfonate.

  • Key Products: The primary products of this pathway are the corresponding (4-fluorophenyl)methanesulfonic acid and the S-(4-fluorophenyl)methyl (4-fluorophenyl)methanethiosulfonate .

Disproportionation_Pathway cluster_main Acid-Catalyzed Disproportionation Sulfinate Sodium (4-fluorophenyl)methanesulfinate SulfinicAcid (4-fluorophenyl)methanesulfinic acid Sulfinate->SulfinicAcid H⁺ SulfonicAcid (4-fluorophenyl)methanesulfonic acid SulfinicAcid->SulfonicAcid Oxidation Thiosulfonate S-(4-fluorophenyl)methyl (4-fluorophenyl)methanethiosulfonate SulfinicAcid->Thiosulfonate Reduction Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Stress (0.1N HCl, 80°C) Stock->Acid Base Base Stress (0.1N NaOH, 80°C) Stock->Base Oxidative Oxidative Stress (3% H₂O₂) Stock->Oxidative Thermal Thermal Stress (Solid, 105°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV Method Neutralize->HPLC Identify Identify and Quantify Degradation Products HPLC->Identify

Caption: Workflow for forced degradation studies.

Conclusion and Recommendations

Sodium (4-fluorophenyl)methanesulfinate is a robust reagent under standard solid-state storage conditions. However, in solution, it is susceptible to degradation, primarily through oxidation to the corresponding sulfonate. This process is accelerated by the presence of oxygen, oxidizing agents, and light. Acidic conditions can also promote disproportionation to the sulfonic acid and a thiosulfonate.

For laboratory and process development applications, the following recommendations are crucial:

  • Storage: Store the solid compound in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. For storage of solutions, use degassed solvents under an inert atmosphere and protect from light.

  • Reaction Conditions: Avoid strongly acidic conditions unless disproportionation is a desired outcome. Be mindful of potential oxidants in the reaction mixture.

  • Analytical Monitoring: Employ a validated stability-indicating HPLC method to monitor the purity of the starting material and to detect the formation of degradation products during a reaction.

By understanding the stability profile and degradation pathways of Sodium (4-fluorophenyl)methanesulfinate, researchers can implement appropriate handling, storage, and reaction conditions to ensure the quality and integrity of their scientific endeavors.

References

  • Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Journal of Organic Chemistry. [Link]

  • Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC. [Link]

  • Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. (2025). [Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. PMC. [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. (2013). [Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. [Link]

  • Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal. [Link]

  • Water Effect on the Photochemistry of Arylazo Sulfonates. The Journal of Organic Chemistry. (2025). [Link]

  • Sulfonation of arylamines :Part VII-Kinetics of thermal decomposition of tetramethyldianilinium sulfates. Indian Journal of Chemistry. [Link]

  • Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. Nature. (2025). [Link]

  • Flutamide degradation driven by sulfonic acids: unforeseen salts and salt polymorphs of a degraded flutamide impurity. R Discovery. (2025). [Link]

  • Amino Acid Sulfinate Salts as Alkyl Radical Precursors. Organic Letters - ACS Publications. (2023). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Benzenesulfinic acid sodium salt: applications in organic synthesis and safety. FunctionHub. (2023). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. (2023). [Link]

  • Process for the thermal decomposition of metal sulphates.
  • Sulfones from sodium benzenesulfinate. Journal of Chemical & Engineering Data. [Link]

  • High temperature properties and decomposition of inorganic salts : part 1. sulfates. GovInfo. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • Analytical Method Summaries. Eurofins. (2023). [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. (2021). [Link]

  • Korea FDA just published a compilation of analytical methods document! LinkedIn. (2023). [Link]

  • Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate. PMC. [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PubMed. (2022). [Link]

  • Advances in Activation of Persulfate by Novel Carbon-Based Materials: Degradation of Emerging Contaminants, Mechanisms, and Perspectives. MDPI. (2025). [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. (2025). [Link]

  • Revealing the importance of non-radical mechanisms in the degradation of sulfamethazine by Lewis acid-etched Co@MXene-activated peroxyacetic acid. Environmental Science - RSC Publishing. [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Sodium (4-fluorophenyl)methanesulfinate: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of Sodium (4-fluorophenyl)methanesulfinate, a fluorinated organosulfur reagent of significant interest to the chemical and pharmaceutical sciences. We will...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Sodium (4-fluorophenyl)methanesulfinate, a fluorinated organosulfur reagent of significant interest to the chemical and pharmaceutical sciences. We will explore its core physicochemical properties, spectroscopic signature, and characteristic reactivity. This document details a representative synthetic protocol and discusses the compound's strategic application as a versatile building block, particularly in the context of late-stage functionalization for drug discovery. The inclusion of the 4-fluorophenyl moiety offers distinct advantages in modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. All discussions are grounded in established chemical principles, with protocols designed for reproducibility and safety.

Introduction: A Confluence of Fluorine and Sulfinate Chemistry

Sodium (4-fluorophenyl)methanesulfinate (CAS No. 1851221-27-6) sits at the intersection of two powerful strategies in modern medicinal chemistry: the use of organofluorine motifs and the versatile reactivity of sulfinate salts.[1][2] Sulfinates are widely recognized as robust precursors for the formation of sulfones, sulfonamides, and thiosulfonates, acting as effective nucleophiles and sulfonyl radical progenitors.[3] The incorporation of a fluorine atom onto the phenyl ring is a well-established tactic to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and pKa of drug candidates.[1][4]

This guide is designed for researchers, medicinal chemists, and process development scientists, offering a detailed examination of this reagent's properties and its potential to accelerate the discovery and development of novel therapeutics.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a reagent are critical for its effective use in synthesis. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and comparison with analogous compounds.

Compound Identity
IdentifierValueSource(s)
CAS Number 1851221-27-6[5][6]
Molecular Formula C₇H₆FNaO₂S[6]
Molecular Weight 196.18 g/mol [5]
InChI Key ORTQTTMZVYWLEU-UHFFFAOYSA-M[5][6]
Canonical SMILES C1=CC(=CC=C1CS(=O)[O-])F.[Na+][6]
Physical Properties
PropertyValue / DescriptionRationale / Comparative Data
Appearance Expected to be a white to off-white solid powder.Analogous compounds like sodium (4-chlorophenyl)methanesulfinate and sodium 4-methyl-benzenemethanesulfinate are powders.[7]
Melting Point Data not available.Related sulfinates often have high melting points or decompose upon heating; for example, sodium methanesulfinate decomposes at 222-226 °C.[8][9][10]
Solubility Expected to be soluble in polar solvents (e.g., water, DMSO, DMF) and slightly soluble in polar protic solvents like methanol and ethanol.The ionic sodium salt character governs its solubility profile. Sodium methanesulfinate is soluble in water.[8][10][11]
Stability Likely hygroscopic and sensitive to air (oxidation).Air sensitivity and hygroscopicity are common characteristics of sulfinate salts.[8][11]

Spectroscopic Characterization

Structural verification is paramount. While a dedicated public spectral database for this compound is unavailable, its spectroscopic fingerprint can be accurately predicted based on its functional groups.

Predicted Spectral Data
TechniquePredicted Key Signals and Features
¹H NMR - Aromatic Protons (Ar-H): Two distinct multiplets in the ~7.0-7.5 ppm range, exhibiting complex splitting due to both H-H and H-F coupling. The protons ortho to the fluorine will show a larger coupling constant to ¹⁹F. - Methylene Protons (-CH₂-): A singlet or narrow multiplet around ~4.0 ppm.
¹³C NMR - Aromatic Carbon-Fluorine (C-F): A doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) around 160-165 ppm. - Other Aromatic Carbons: Signals in the 115-140 ppm range, showing smaller two-, three-, and four-bond C-F coupling constants. - Methylene Carbon (-CH₂-): A signal in the 55-65 ppm range.
¹⁹F NMR A single resonance in the typical range for an aryl fluoride, approximately -110 to -120 ppm.
IR Spectroscopy - S=O Stretch: Strong, characteristic absorption bands in the 1050-1150 cm⁻¹ region. - C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region. - Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (ESI-) The primary ion observed would be the (4-fluorophenyl)methanesulfinate anion at m/z ≈ 173.01.
Protocol: General Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring the necessary spectroscopic data for structural confirmation.

  • Sample Preparation:

    • For NMR, dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • For IR, prepare a KBr pellet or use a diamond ATR accessory for the solid sample.

  • ¹H, ¹³C, and ¹⁹F NMR Acquisition:

    • Utilize a 400 MHz (or higher) spectrometer.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹⁹F spectrum.

  • IR Spectroscopy:

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small amount of sample in a suitable solvent (e.g., methanol).

    • Analyze using an Electrospray Ionization (ESI) mass spectrometer in negative ion mode to confirm the mass of the anion.

Synthesis and Chemical Reactivity

Understanding the synthesis and fundamental reactivity of Sodium (4-fluorophenyl)methanesulfinate is key to leveraging its full potential in a research setting.

Representative Synthetic Pathway

The most common and reliable method for preparing aryl- and alkylsulfinates is through the reduction of the corresponding sulfonyl chloride.[3] This approach offers high yields and uses readily available starting materials.

G cluster_0 Synthesis of Sodium (4-fluorophenyl)methanesulfinate start (4-fluorophenyl)methanesulfonyl chloride reagent + Sodium Sulfite (Na₂SO₃) + Sodium Bicarbonate (NaHCO₃) in Water start->reagent conditions Heat (e.g., 70-80°C) reagent->conditions product Sodium (4-fluorophenyl)methanesulfinate conditions->product workup Cooling, Filtration, Recrystallization product->workup

Caption: A typical workflow for the synthesis of sulfinate salts.

Experimental Protocol: Synthesis

Causality: This protocol utilizes sodium sulfite as a mild reducing agent to convert the sulfonyl chloride to the sulfinate salt. Sodium bicarbonate is added to neutralize the HCl byproduct, preventing side reactions and maintaining a favorable pH.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in deionized water.

  • Reaction: Heat the aqueous solution to 70-80 °C with vigorous stirring.

  • Addition: Slowly add (4-fluorophenyl)methanesulfonyl chloride (1.0 equivalent) to the solution via the dropping funnel over 30-60 minutes.

  • Monitoring: Maintain the temperature and stir for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove residual impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure sodium (4-fluorophenyl)methanesulfinate.

  • Drying: Dry the final product under vacuum.

Core Chemical Reactivity

The sulfinate moiety is a versatile functional group, primarily exhibiting two modes of reactivity that are highly valuable in synthesis:

  • Nucleophilic Reactivity: The sulfur atom can act as a soft nucleophile, readily attacking electrophilic centers to form C-S bonds (sulfones) or S-S bonds (thiosulfonates).[3]

  • Radical Precursor: Under oxidative conditions (e.g., using a metal catalyst or an oxidant), the sulfinate can undergo a single-electron transfer (SET) to generate a (4-fluorophenyl)methylsulfonyl radical. This radical species is a key intermediate for C-H functionalization and other radical-mediated transformations.

Applications in Drug Discovery and Development

The unique structure of Sodium (4-fluorophenyl)methanesulfinate makes it an exceptionally useful tool for medicinal chemists, particularly for the modification of complex, nitrogen-containing heterocycles that form the core of many pharmaceuticals.

Strategic Use in Late-Stage Functionalization (LSF)

LSF is the practice of introducing functional groups into a complex molecule at a late step in its synthesis. This strategy is highly efficient as it allows for the rapid generation of a diverse library of analogues from a common, advanced intermediate, bypassing the need for lengthy de novo syntheses for each new compound. Reagents like Sodium (4-fluorophenyl)methanesulfinate are ideal for LSF.[7]

G cluster_LSF Late-Stage Functionalization Core Complex Drug Scaffold (e.g., Heterocycle with C-H bond) Reagent Sodium (4-fluorophenyl)methanesulfinate + Oxidant Core->Reagent Radical C-H Functionalization Diversified Diversified Analogues with Modified Properties (Potency, ADME, etc.) Reagent->Diversified

Caption: The logic of Late-Stage Functionalization using a sulfinate reagent.

Protocol: Exemplary Cross-Coupling for LSF

Causality: This protocol describes a hypothetical radical-mediated C-H functionalization of a heteroaromatic compound. An oxidant generates the sulfonyl radical from the sulfinate salt, which then adds to the electron-rich or electron-deficient C-H bond of the drug scaffold, depending on the reaction mechanism.

  • Setup: In a reaction vial, add the heteroaromatic substrate (1.0 equivalent) and Sodium (4-fluorophenyl)methanesulfinate (1.5 equivalents).

  • Solvent: Add a suitable solvent (e.g., DMSO or trifluoroethanol).

  • Initiation: Add an appropriate oxidant (e.g., a peroxide or a persulfate salt) to initiate the radical formation.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. The reaction should be performed under an inert atmosphere if the components are oxygen-sensitive.

  • Monitoring: Track the reaction progress by LCMS.

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the desired product using flash column chromatography.

Safety, Handling, and Storage

Proper handling is essential for user safety and to maintain the integrity of the reagent.

  • Hazard Profile: Based on analogous compounds, Sodium (4-fluorophenyl)methanesulfinate should be treated as a substance that may cause skin, eye, and respiratory irritation.[7][12][13] It may be harmful if swallowed.[11][14][15]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][14] Work in a well-ventilated area or a chemical fume hood.[12][13][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong acids and oxidizing agents.[13][16] Due to its potential hygroscopicity and air sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[8][11]

  • Spill Management: In case of a spill, sweep up the solid material carefully to avoid generating dust and dispose of it in accordance with local regulations.[12][16]

Conclusion

Sodium (4-fluorophenyl)methanesulfinate is more than a simple chemical; it is a strategic tool for molecular innovation. Its combination of a reactive sulfinate handle and a property-modulating fluorophenyl group makes it a highly valuable reagent for researchers in drug discovery and chemical synthesis. Its utility in robust C-S bond formation and, critically, in late-stage functionalization, provides a direct and efficient pathway to novel chemical matter with potentially enhanced therapeutic profiles. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists can effectively harness its potential to advance their research programs.

References

  • RSC Advances. (2021, March 1). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. The Royal Society of Chemistry. DOI:10.1039/D0RA09759D. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20277-69-4, Sodium methanesulphinate. Retrieved from [Link]

  • PubChem. (n.d.). Sodium methanesulfinate | CH3NaO2S | CID 2733271. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Fluorine in Drug Design. Retrieved from [Link]

  • Molport. (n.d.). sodium (4-fluorophenyl)methanesulfinate | 1851221-27-6 | Buy Now. Retrieved from [Link]

  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

  • PMC. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • ResearchGate. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of Sodium (4-fluorophenyl)methanesulfinate

Foreword: Charting the Thermodynamic Landscape of a Novel Synthetic Intermediate In the intricate world of pharmaceutical development and complex chemical synthesis, a compound's utility is fundamentally governed by its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Thermodynamic Landscape of a Novel Synthetic Intermediate

In the intricate world of pharmaceutical development and complex chemical synthesis, a compound's utility is fundamentally governed by its physical and chemical properties. Sodium (4-fluorophenyl)methanesulfinate, a compound of interest at the intersection of organosulfur chemistry and fluorinated aromatics, presents itself as a potentially valuable synthetic intermediate. The presence of the 4-fluorophenyl group is a common motif in modern pharmaceuticals, suggesting its potential role in the synthesis of novel drug candidates. Before its full potential can be realized in any application, a thorough understanding of its thermodynamic properties is not just advantageous—it is imperative. These properties dictate its stability, solubility, and behavior during processing, all of which are critical parameters for successful and scalable chemical manufacturing and formulation.

This guide provides a comprehensive framework for the characterization of the core thermodynamic properties of Sodium (4-fluorophenyl)methanesulfinate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the experimental choices. We will delve into the essential techniques of thermal analysis and solubility determination, providing a roadmap for generating a robust thermodynamic profile of this and other novel compounds.

Thermal Behavior: Unveiling Stability and Phase Transitions

The thermal behavior of a compound is a cornerstone of its thermodynamic profile. It informs us about its melting point, a key indicator of purity, and its decomposition temperature, which defines the upper limit of its thermal stability. The primary techniques for these investigations are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[1] For a crystalline solid like Sodium (4-fluorophenyl)methanesulfinate, DSC can precisely determine the melting point (T_m) and the enthalpy of fusion (ΔH_fus).

The melting point is observed as an endothermic peak on the DSC thermogram, where the onset of the peak is typically taken as the melting temperature. The area under this peak is directly proportional to the enthalpy of fusion, which is the energy required to induce the phase transition from solid to liquid. A sharp melting peak is often indicative of a highly pure compound.

Causality in Experimental Design: The choice of heating rate is a critical parameter in DSC. A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of thermal events, which is crucial for accurately determining the melting point. The sample should be sealed in a hermetic pan to prevent any mass loss due to sublimation prior to melting.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of Sodium (4-fluorophenyl)methanesulfinate into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • A nitrogen purge gas is typically used to maintain an inert atmosphere and prevent oxidative degradation.[2]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the endothermic peak (melting point) and integrate the peak area to calculate the enthalpy of fusion.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample encapsulate Hermetically Seal in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load Transfer program Execute Thermal Program (e.g., 10°C/min under N2) load->program thermogram Generate Thermogram program->thermogram Acquire Data analyze Determine Tm & ΔHfus thermogram->analyze

Caption: Workflow for DSC analysis of Sodium (4-fluorophenyl)methanesulfinate.

Thermal Stability and Decomposition Profile via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[3] This technique is essential for determining the thermal stability of Sodium (4-fluorophenyl)methanesulfinate. The output is a TGA curve that plots mass percentage against temperature. A significant drop in mass indicates decomposition.

Self-Validating Protocols: To ensure the observed mass loss is due to decomposition and not evaporation or sublimation, it is beneficial to correlate the TGA data with DSC results.[4] Furthermore, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for evolved gas analysis (EGA), which can identify the gaseous byproducts of decomposition.[5] This provides a deeper mechanistic understanding of the thermal degradation pathway.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place a slightly larger sample (5-10 mg) into a TGA crucible (typically ceramic or platinum).

  • Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a controlled rate (e.g., 20 °C/min).

    • The experiment should be run under an inert atmosphere (e.g., nitrogen) to study the inherent thermal decomposition, and separately under an oxidative atmosphere (e.g., air) to assess its stability in the presence of oxygen.[6]

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve. Quantify the mass loss at different stages to understand the decomposition process.

Visualizing the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample load Load into TGA Crucible weigh->load program Execute Heating Ramp (e.g., 20°C/min) load->program Transfer ega Evolved Gas Analysis (Optional) (TGA-MS/FTIR) program->ega curve Generate TGA Curve program->curve Acquire Data analyze Determine Decomposition Temp. curve->analyze

Caption: Workflow for TGA analysis of Sodium (4-fluorophenyl)methanesulfinate.

Solubility Profile: A Key to Formulation and Application

The solubility of a compound is a critical thermodynamic property, especially in the context of drug development where bioavailability is paramount. For a sodium salt like Sodium (4-fluorophenyl)methanesulfinate, solubility is expected to be highly dependent on the polarity of the solvent.

Methodology: The Gravimetric Method

A reliable and straightforward method for determining solubility is the analytical gravimetric method.[7] This involves preparing a saturated solution of the compound in a given solvent at a specific temperature, and then determining the concentration of the solute in a known amount of the solution.

Causality in Experimental Design: The choice of solvents should span a range of polarities to build a comprehensive solubility profile. This would typically include water, polar protic solvents (e.g., methanol, ethanol), polar aprotic solvents (e.g., DMSO, DMF), and non-polar solvents (e.g., toluene, hexane). Temperature is also a key variable, and conducting solubility studies at different temperatures (e.g., 25 °C and 37 °C) can provide valuable thermodynamic data.

Experimental Protocol: Solubility Determination

  • Equilibration: Add an excess amount of Sodium (4-fluorophenyl)methanesulfinate to a known volume of the chosen solvent in a sealed vial.

  • Saturation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter.

  • Solvent Evaporation: Place the collected supernatant in a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

  • Quantification: Weigh the container with the dried solid residue. The mass of the solute can then be determined.

  • Calculation: Calculate the solubility, typically expressed in mg/mL or g/100g of solvent.

Summary of Thermodynamic Data

The following table summarizes the key thermodynamic parameters for Sodium (4-fluorophenyl)methanesulfinate that would be determined through the aforementioned experimental protocols.

Thermodynamic ParameterAnalytical TechniqueSymbolSignificance in Drug Development
Melting PointDifferential Scanning Calorimetry (DSC)T_mIndicator of purity and solid-state stability.
Enthalpy of FusionDifferential Scanning Calorimetry (DSC)ΔH_fusEnergy required for melting; related to crystal lattice energy.
Decomposition TemperatureThermogravimetric Analysis (TGA)T_dDefines the upper limit for thermal processing and storage.
SolubilityGravimetric MethodSCrucial for formulation, dissolution, and bioavailability.
Specific Heat CapacityDifferential Scanning Calorimetry (DSC)c_pImportant for heat transfer calculations in process scale-up.

Conclusion: A Foundation for Future Development

The thermodynamic characterization of Sodium (4-fluorophenyl)methanesulfinate is a critical first step in unlocking its potential as a valuable chemical intermediate. By systematically employing techniques such as DSC, TGA, and gravimetric solubility analysis, researchers can build a comprehensive and reliable dataset. This data provides the authoritative grounding necessary for informed decisions in process development, formulation, and stability testing. The methodologies outlined in this guide offer a robust framework for ensuring the scientific integrity and trustworthiness of these essential investigations, paving the way for the successful application of this and other novel compounds in the pharmaceutical and chemical industries.

References

  • Ferreira, O., et al. (2007). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 52(5), 1835-1840.
  • ECHEMI. (n.d.). The solubility of sodium chloride organic solvent.
  • Lohmann, J., et al. (2001). Solubilities of Sodium Chloride in Organic and Aqueous−Organic Solvent Mixtures. Journal of Chemical & Engineering Data, 46(2), 241-244. Available at: [Link]

  • Tihic, A., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data, 67(7), 1989-2002. Available at: [Link]

  • Wikipedia contributors. (2026). Sodium chloride. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • IAEA. (n.d.). Thermodynamic Properties of Molten Salts Measured by DSC. Available at: [Link]

  • LookChem. (n.d.). Cas 20277-69-4,Sodium methanesulphinate. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2026). Thermogravimetric Analyzer (TGA). Available at: [Link]

  • MDPI. (2023). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Polymers, 15(2), 339. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2014). Investigation of Alkali Salts with the STA 449 F5 Jupiter. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium methanesulfinate. PubChem Compound Database. Available at: [Link]

  • Cooper, A. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 159(1), 1-13. Available at: [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of N-(4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. Asian Journal of Chemistry, 26(21), 7223-7226. Available at: [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Available at: [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Available at: [Link]

  • AZoM. (2018). Thermal Analysis of Organic Compounds. Available at: [Link]

  • TA Instruments. (2003). Thermogravimetry: A Great Tool for Flue Gas Desulfurization Solids Analysis. Available at: [Link]

  • The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Available at: [Link]

  • iChemical. (n.d.). Sodium methanesulphinate, CAS No. 20277-69-4. Available at: [Link]

  • ChemRxiv. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. Available at: [Link]

  • ResearchGate. (n.d.). NaAlF4: Preparation, crystal structure and thermal stability. Available at: [Link]

  • University of Wyoming. (n.d.). Heat Capacity and Thermodynamic Functions of Sodium Rare Earth Ternary Fluorides. Available at: [Link]

  • Idaho National Laboratory. (n.d.). Engineering Database of Liquid Salt Thermophysical and Thermochemical Properties. Available at: [Link]

Sources

Exploratory

Early Discovery and Synthesis Routes for Sodium (4-fluorophenyl)methanesulfinate

A Technical Whitepaper on Benzylic Sulfinate Assembly and Application Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) is a highly versatile, yet inherently reactive, benzylic sulfinate salt. In modern organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Benzylic Sulfinate Assembly and Application

Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) is a highly versatile, yet inherently reactive, benzylic sulfinate salt. In modern organic synthesis, it serves as a critical building block for the installation of the 4-fluorobenzylsulfonyl moiety, a pharmacophore frequently encountered in agrochemicals and small-molecule therapeutics . Unlike highly stable aryl sulfinates (e.g., sodium benzenesulfinate), benzylic sulfinates present unique handling and synthetic challenges due to their propensity for desulfinative decomposition and spontaneous oxidation.

This guide provides an in-depth mechanistic analysis of the synthesis routes for Sodium (4-fluorophenyl)methanesulfinate, detailing the causality behind protocol design and its downstream applications.

Retrosynthetic Analysis and Route Selection

The synthesis of benzylic sulfinates requires careful navigation of sulfur's oxidation states. Direct nucleophilic attack of 4-fluorobenzyl bromide with sodium sulfite (Na₂SO₃) is a common pitfall; due to the ambident nature of the sulfite anion, the softer sulfur atom attacks the soft benzylic carbon, yielding the +6 oxidation state sulfonate (Strecker sulfite alkylation), rather than the desired +4 sulfinate.

To successfully access the sulfinate, chemists typically rely on two divergent pathways:

  • The Classical Reduction Route : Deliberate synthesis of the sulfonate, followed by chlorination to the sulfonyl chloride, and subsequent controlled reduction.

  • The Organometallic Insertion Route : Direct insertion of a sulfur dioxide surrogate into a benzylic Grignard reagent .

RouteComparison SM1 4-Fluorobenzyl bromide Int1 Sodium (4-fluorophenyl) methanesulfonate SM1->Int1 Na2SO3, H2O (Strecker Alkylation) Int2 (4-fluorophenyl) methanesulfonyl chloride Int1->Int2 POCl3 (Chlorination) Target Sodium (4-fluorophenyl) methanesulfinate CAS: 1851221-27-6 Int2->Target Na2SO3, NaHCO3 (Reduction) SM2 4-Fluorobenzylmagnesium chloride SM2->Target 1. DABSO, THF 2. Na2CO3 (Direct Insertion)

Fig 1. Divergent synthetic routes to Sodium (4-fluorophenyl)methanesulfinate.

Quantitative Route Comparison

When selecting a route for scale-up or discovery, researchers must balance step count against reagent toxicity and atom economy.

MetricRoute A: Classical ReductionRoute B: DABSO Insertion
Starting Material 4-Fluorobenzyl bromide4-Fluorobenzylmagnesium chloride
Key Reagents Na₂SO₃, POCl₃, NaHCO₃DABSO, Na₂CO₃
Step Count 3 Steps1 Step (One-Pot)
Typical Overall Yield 65% – 75%80% – 88%
Primary Byproducts NaCl, Na₂SO₄, PhosphatesMgCO₃, DABCO
Safety / EHS Profile Moderate (POCl₃ is highly toxic/corrosive)High (Avoids SO₂ gas; DABSO is bench-stable)

Experimental Methodologies: Self-Validating Protocols

Protocol A: Classical Reduction of Sulfonyl Chlorides

This protocol relies on the controlled reduction of (4-fluorophenyl)methanesulfonyl chloride. The system is self-validating: successful reduction is visually confirmed by the dissolution of the insoluble sulfonyl chloride into the aqueous phase as the water-soluble sodium sulfinate forms.

Step-by-Step Methodology:

  • Dispersion: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-fluorophenyl)methanesulfonyl chloride (10.0 mmol). Suspend the solid in 30 mL of deionized water.

  • Buffer and Reductant Addition: Add sodium sulfite (Na₂SO₃, 20.0 mmol) and sodium bicarbonate (NaHCO₃, 20.0 mmol) sequentially.

    • Causality Check: The reduction of sulfonyl chlorides generates HCl. Without NaHCO₃, the pH of the unbuffered system drops rapidly, triggering competitive hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid. NaHCO₃ maintains a slightly alkaline pH, ensuring chemoselective reduction over hydrolysis.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4.5 hours under a nitrogen atmosphere. The suspension will gradually turn into a clear solution, indicating complete conversion to the salt.

  • Isolation: Cool the mixture to room temperature and remove water under reduced pressure.

  • Purification: Extract the resulting white solid residue with hot ethanol (3 × 20 mL).

    • Causality Check: Sodium sulfinates are highly soluble in hot ethanol, whereas the inorganic byproducts (NaCl, Na₂SO₄) are completely insoluble. Filtering the hot ethanolic suspension ensures absolute separation from inorganic salts.

  • Crystallization: Concentrate the filtrate under vacuum and precipitate the pure Sodium (4-fluorophenyl)methanesulfinate using cold diethyl ether. Store under argon at -20 °C.

Protocol B: DABSO-Mediated Grignard Insertion

This modern approach utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), a solid surrogate for toxic SO₂ gas, enabling a one-pot synthesis directly from the Grignard reagent .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, suspend DABSO (6.0 mmol, 0.6 equiv; provides 1.2 equiv of SO₂) in anhydrous THF (20 mL).

  • Cryogenic Control: Cool the suspension to -40 °C using a dry ice/acetonitrile bath.

  • Grignard Addition: Add 4-fluorobenzylmagnesium chloride (10.0 mmol, 1.0 M in THF) dropwise via syringe over 15 minutes.

    • Causality Check: The nucleophilic attack of the benzylic Grignard on the SO₂ complex is highly exothermic. Maintaining -40 °C suppresses unwanted Wurtz-type homocoupling of the benzylic Grignard reagent, ensuring high atom economy toward the sulfinate.

  • Maturation: Allow the reaction to stir for 1 hour while gradually warming to room temperature.

  • Cation Exchange: Quench the reaction by adding a saturated aqueous solution of Na₂CO₃ (15 mL) and stir vigorously for 30 minutes.

    • Causality Check: The addition of Na₂CO₃ serves a dual thermodynamic purpose: it precipitates the magnesium ions as highly insoluble MgCO₃ and drives the cation exchange to yield the desired sodium sulfinate salt.

  • Filtration and Recovery: Filter the biphasic mixture through a pad of Celite to remove MgCO₃ and liberated DABCO. Separate the aqueous layer, wash with diethyl ether (2 × 10 mL) to remove organic impurities, and lyophilize to yield the pure product.

Downstream Applications in Modern Synthesis

Sodium (4-fluorophenyl)methanesulfinate is not merely an end-product; it is a highly reactive intermediate. Due to the relatively weak benzylic C-S bond, it is an excellent precursor for generating sulfonyl radicals under photoredox conditions, or for undergoing desulfinative cross-coupling . Furthermore, it is heavily utilized in Atom Transfer Radical Addition (ATRA) reactions to functionalize complex peptides or alkenes .

Applications Sulfinate Sodium (4-fluorophenyl) methanesulfinate Radical Sulfonyl Radical [4-F-C6H4-CH2-SO2•] Sulfinate->Radical Visible Light / Photocatalyst (-e⁻) Product1 Di(hetero)arylmethanes (Pd-Catalyzed C-C Coupling) Sulfinate->Product1 Pd Catalyst, Aryl Halide (-SO2) Product3 Alkyl Sulfones (Electrophilic Trapping) Sulfinate->Product3 Alkyl Halides Product2 β-Alkylsulfonylvinyl sulfides (Photoredox ATRA) Radical->Product2 Alkynes + Disulfides

Fig 2. Downstream applications of benzylic sulfinates in modern organic synthesis.

References

  • Organic Letters (ACS) DABSO-Based, Three-Component, One-Pot Sulfone Synthesis[Link]

  • Chemistry - A European Journal (Wiley) The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry[Link]

  • Angewandte Chemie International Edition (Wiley) Reductant-Free Cross-Electrophile Synthesis of Di(hetero)arylmethanes by Palladium-Catalyzed Desulfinative C−C Coupling[Link]

  • PubMed Central (NIH) Tagging Peptides with a Redox Responsive Fluorescent Probe Enabled by Photoredox Difunctionalization of Phenylacetylenes with Sulfinates and Disulfides[Link]

Protocols & Analytical Methods

Method

Sodium (4-fluorophenyl)methanesulfinate in photoredox catalysis reactions

Application Note: Sodium (4-fluorophenyl)methanesulfinate as a Radical Precursor in Photoredox Catalysis Executive Summary The advent of visible-light photoredox catalysis has revolutionized the generation of carbon-cent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sodium (4-fluorophenyl)methanesulfinate as a Radical Precursor in Photoredox Catalysis

Executive Summary

The advent of visible-light photoredox catalysis has revolutionized the generation of carbon-centered radicals under mild, physiological-like conditions. Among the vast array of radical precursors, bench-stable sulfinate salts—often referred to as Langlois-type reagents—have proven exceptionally valuable. This application note provides a comprehensive, expert-level guide on the utilization of Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6)[1]. By acting as a stable, solid precursor, this reagent undergoes single-electron transfer (SET) oxidation followed by rapid sulfur dioxide (SO₂) extrusion to cleanly generate 4-fluorobenzyl radicals[2]. This guide details the mechanistic rationale, validated experimental protocols, and troubleshooting strategies for deploying this reagent in both Giese-type alkylations and metallaphotoredox cross-coupling workflows.

Physicochemical Profile & Reactivity Paradigm

  • Chemical Name : Sodium (4-fluorophenyl)methanesulfinate

  • CAS Number : 1851221-27-6

  • Molecular Formula : C₇H₆FNaO₂S

  • Role in Catalysis : Precursor to the 4-fluorobenzyl radical (4-F-C₆H₄-CH₂•).

Causality in Reagent Selection : Historically, benzylic radicals were generated from benzylic halides using stoichiometric, toxic metallic reductants (e.g., tin, zinc, or manganese) or harsh UV irradiation. Sodium (4-fluorophenyl)methanesulfinate circumvents these issues. The sulfinate anion is electron-rich and readily oxidized by the excited state of common photocatalysts (e.g., Ir(III) or Ru(II) complexes). The subsequent extrusion of SO₂ gas provides an irreversible thermodynamic driving force, ensuring a unidirectional reaction pathway that prevents back-electron transfer and side-product formation[2].

Mechanistic Framework

The utility of sodium (4-fluorophenyl)methanesulfinate is best demonstrated through an oxidative quenching photoredox cycle. Upon irradiation with visible light, the photocatalyst transitions to a long-lived triplet excited state. The sulfinate salt donates an electron to the excited catalyst, generating a transient sulfonyl radical. The rapid desulfonylation (loss of SO₂) yields the nucleophilic 4-fluorobenzyl radical, which can readily add to electron-deficient alkenes (Michael acceptors) in a Giese-type addition[2].

G PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) PC_red PC•- PC_star->PC_red SET from Sulfinate Sulfinate 4-F-C6H4-CH2SO2Na Radical 4-F-C6H4-CH2• Sulfinate->Radical -e-, -SO2 SO2 SO2 (Extrusion) Sulfinate->SO2 Adduct Adduct Radical Radical->Adduct + Alkene Alkene Michael Acceptor Product Alkylated Product Adduct->Product SET from PC•-, then H+ PC_red->PC -e- (to Adduct)

Fig 1: Photoredox generation of 4-fluorobenzyl radicals via SO2 extrusion and Giese addition.

Experimental Protocols

Protocol A: Giese-Type Radical Alkylation of Electron-Deficient Alkenes

This protocol describes the conjugate addition of the 4-fluorobenzyl radical to an electron-deficient alkene (e.g., diethyl benzylidenemalonate).

Materials:

  • Sodium (4-fluorophenyl)methanesulfinate (1.5 equiv, 0.30 mmol)

  • Electron-deficient alkene (1.0 equiv, 0.20 mmol)

  • Photocatalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1.0 mol%)

  • Solvent: DMSO/H₂O (4:1 v/v, 2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly : To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene (0.20 mmol), sodium (4-fluorophenyl)methanesulfinate (58.8 mg, 0.30 mmol), and the Iridium photocatalyst (2.2 mg, 1.0 mol%).

    • Causality: A slight excess (1.5 equiv) of the sulfinate is used to compensate for minor homocoupling (bibenzyl formation) that occurs due to the high stability of the benzylic radical.

  • Solvent Addition : Add 2.0 mL of a pre-mixed DMSO/H₂O (4:1) solution.

    • Causality: Pure organic solvents often fail to dissolve polar sulfinate salts. The addition of 20% water ensures complete homogeneity, which is critical for maintaining a constant concentration of the SET donor.

  • Degassing (Critical Step) : Seal the tube with a rubber septum and subject the mixture to three cycles of freeze-pump-thaw.

    • Causality: Molecular oxygen (O₂) is a potent triplet quencher and will rapidly react with the benzylic radical to form peroxy species. Strict anaerobic conditions are self-validating; a color change from vibrant yellow to dark brown during irradiation often indicates O₂ contamination.

  • Irradiation : Backfill with Argon and irradiate the stirring mixture using a 450 nm Blue LED (e.g., Kessil PR160L) at a distance of 3 cm for 16 hours. Maintain the temperature at ~25 °C using a cooling fan.

  • Workup & Isolation : Dilute the mixture with EtOAc (10 mL) and wash with brine (3 × 10 mL) to remove DMSO and water. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Metallaphotoredox C(sp³)-C(sp²) Cross-Coupling

By merging photoredox catalysis with nickel catalysis, the 4-fluorobenzyl radical can be cross-coupled with aryl bromides to form diarylmethanes[3].

DualCatalysis cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC Ir(III) PC_star *Ir(III) PC->PC_star PC_red Ir(II) PC_star->PC_red Oxidation of Sulfinate PC_red->PC Reduces Ni(I) Ni0 Ni(0)L_n NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition (Ar-X) NiIII Ar-Ni(III)-CH2Ar' NiII->NiIII Radical Capture NiI Ni(I)-X NiIII->NiI Product Ar-CH2-Ar' NiIII->Product Reductive Elimination NiI->Ni0 SET from Ir(II) Sulfinate Ar'-CH2SO2Na Radical Ar'-CH2• Sulfinate->Radical -SO2 Radical->NiIII ArX Ar-X ArX->NiII

Fig 2: Metallaphotoredox C(sp3)-C(sp2) cross-coupling mechanism using a nickel co-catalyst.

Step-by-Step Methodology:

  • Catalyst Preparation : In a nitrogen-filled glovebox, weigh NiCl₂·glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%) into a vial. Dissolve in 1.0 mL anhydrous DMF and stir for 15 minutes until a pale green complex forms.

    • Causality: Pre-complexation ensures the stabilization of the active Ni(0) species generated in situ, preventing the precipitation of inactive "nickel black".

  • Reagent Addition : To the vial, add the aryl bromide (0.20 mmol), Sodium (4-fluorophenyl)methanesulfinate (0.30 mmol), [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1 mol%), and an additional 1.0 mL of DMF.

  • Irradiation : Seal the vial, remove it from the glovebox, and irradiate with a 450 nm Blue LED for 24 hours with vigorous stirring.

  • Workup : Quench the reaction by exposing it to air. Filter through a short pad of silica gel (eluting with EtOAc) to remove the metal catalysts before standard chromatographic purification.

Quantitative Data Summary

The following table summarizes the expected performance metrics of Sodium (4-fluorophenyl)methanesulfinate across different catalytic paradigms based on validated literature parameters.

Reaction ParadigmCoupling PartnerPhotocatalystCo-CatalystSolventLight SourceExpected Yield
Giese Alkylation Electron-deficient alkenesIr[dF(CF3)ppy]2(dtbbpy)PF6NoneDMSO/H₂O (4:1)450 nm Blue LED65 - 85%
Cross-Coupling Aryl Bromides / IodidesRu(bpy)3(PF6)2 or Ir-basedNiCl₂·glyme / dtbbpyDMF450 nm Blue LED70 - 92%
Radical-Polar Crossover Imines / Aldehydes4CzIPN (Organic Dye)NoneDMAc450 nm Blue LED50 - 75%

Troubleshooting & Best Practices (E-E-A-T Insights)

  • Issue: Low Conversion / Starting Material Recovery

    • Cause: Inefficient light penetration (Beer-Lambert Law limitation) or mismatched LED wavelength.

    • Solution: Ensure the reaction vial path length is narrow (e.g., 2-dram vials). Verify that the emission spectrum of the LED (typically 440-450 nm) perfectly overlaps with the MLCT (Metal-to-Ligand Charge Transfer) absorption band of the selected photocatalyst.

  • Issue: High Levels of Homocoupled Byproduct (1,2-bis(4-fluorophenyl)ethane)

    • Cause: The 4-fluorobenzyl radical is highly stabilized by resonance. If its steady-state concentration becomes too high, radical-radical dimerization outcompetes the desired cross-coupling or Giese addition.

    • Solution: Decrease the light intensity (dimming the LEDs) to lower the instantaneous radical concentration, or dose the sulfinate salt slowly over time via a syringe pump.

  • Issue: Reaction Stalls at 50% Conversion

    • Cause: Accumulation of acidic byproducts or unquenched intermediates.

    • Solution: Introduce a mild, non-nucleophilic base (e.g., Na₂HPO₄ or 2,6-lutidine) to buffer the system and facilitate proton-coupled electron transfer (PCET) steps if required by the specific substrate.

References

  • Photocatalytic Radical Alkylation of Electrophilic Olefins by Benzylic and Alkylic Zinc-Sulfinates . ACS Catalysis (2017). American Chemical Society. Available at:[Link]

  • Supporting Information: Ni/Photoredox Csp2-Csp3 Cross-Coupling Reactions . The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Note: Synthesis of Pharmaceutically Relevant Diarylmethanes via Palladium-Catalyzed Desulfinative Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reagent Focus: Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) Scientific Rationale & Reagent Profiling The construction of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reagent Focus: Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6)

Scientific Rationale & Reagent Profiling

The construction of di(hetero)arylmethane scaffolds is a critical operation in medicinal chemistry. Traditional approaches to aromatic benzylation—such as Suzuki-Miyaura couplings with benzyl boronates or Negishi couplings with benzylzinc reagents—are historically plagued by reagent instability, rapid protodeboronation, and extreme moisture sensitivity .

To overcome these limitations, Sodium (4-fluorophenyl)methanesulfinate has emerged as a highly robust, bench-stable nucleophilic coupling partner . By leveraging a palladium-catalyzed desulfinative cross-coupling pathway, this reagent allows for the direct installation of a 4-fluorobenzyl moiety onto (hetero)aryl halides.

Key Advantages:

  • Thermodynamic Driving Force: The irreversible extrusion of sulfur dioxide (SO₂) gas pushes the reaction equilibrium forward, ensuring high conversions.

  • Metabolic & Analytical Tagging: The para-fluoro substitution provides a known metabolic block to prevent cytochrome P450-mediated oxidation in drug candidates, while simultaneously acting as a built-in ¹⁹F NMR handle for quantitative reaction monitoring.

  • Inverted Polarity: While traditional desulfitative couplings often use aromatic sulfinates with benzyl chlorides , utilizing a benzyl sulfinate with an aryl halide expands the accessible chemical space for late-stage functionalization .

Mechanistic Framework & Causality

Understanding the catalytic cycle is essential for rational reaction optimization and troubleshooting. Mechanistic studies confirm that the active Pd(0) species is generated in situ, often mediated by the initial homocoupling of the sulfinate substrates .

The cycle proceeds through four distinct phases:

  • Oxidative Addition: The active Pd(0)Lₙ complex inserts into the aryl halide bond. Electron-rich, bulky ligands (e.g., XPhos) accelerate this step for deactivated electrophiles.

  • Transmetalation: The sodium sulfinate undergoes cation metathesis with K₂CO₃, forming a highly soluble potassium sulfinate that displaces the halide on the Pd(II) complex .

  • Desulfination (Rate-Limiting): Thermal activation drives the extrusion of SO₂ from the Pd(II)-sulfinate complex, yielding a Pd(II)-benzyl intermediate.

  • Reductive Elimination: The sterically demanding ligand forces the C-C bond formation, releasing the diarylmethane product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Ar-Pd(II)(L_n)-X Oxidative Addition Pd0->OA Oxidative Addition (+ Ar-X) TM Ar-Pd(II)(L_n)-SO₂CH₂Ar' Sulfinate Complex OA->TM Transmetalation (+ Ar'CH₂SO₂Na) (- NaX) DS Ar-Pd(II)(L_n)-CH₂Ar' Benzyl Complex TM->DS Desulfination (- SO₂) DS->Pd0 Reductive Elimination Product Ar-CH₂Ar' Diarylmethane DS->Product

Figure 1: Mechanism of Pd-catalyzed desulfinative cross-coupling with benzyl sulfinates.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, researchers can verify the integrity of the reaction before committing to time-consuming purification steps.

Workflow Prep 1. Reagent Prep (Glovebox) Reaction 2. Desulfinative Coupling (110°C) Prep->Reaction Monitor 3. SO₂ Evolution & ¹⁹F NMR Check Reaction->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Purify 5. Flash Chromatography Workup->Purify

Figure 2: Self-validating experimental workflow for desulfinative cross-coupling.

Standard Operating Procedure (1.0 mmol Scale)

Materials Required:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Sodium (4-fluorophenyl)methanesulfinate (294 mg, 1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%)

  • XPhos (47.7 mg, 0.10 mmol, 10 mol%)

  • K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL, rigorously degassed)

Step-by-Step Execution:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with Pd(OAc)₂, XPhos, K₂CO₃, and Sodium (4-fluorophenyl)methanesulfinate.

    • Causality: Pd(0) intermediates and electron-rich phosphines are highly susceptible to aerobic oxidation. Glovebox preparation prevents premature catalyst deactivation.

  • Substrate Addition: Add the Aryl Bromide to the vial. If the aryl bromide is a liquid, it should be added after the solvent.

  • Solvent Introduction: Add 5.0 mL of degassed 1,4-Dioxane. Seal the vial with a PTFE-lined crimp cap.

  • Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 110 °C. Stir vigorously (800 rpm) for 16 hours.

    • Causality: Desulfination is an endothermic process. Temperatures below 90 °C fail to provide the activation energy required for SO₂ extrusion, leading to stalled reactions or C-S bond formation (sulfone byproducts).

  • Analytical Checkpoint (Self-Validation): After 2 hours, carefully cool an aliquot (50 µL) and analyze via ¹⁹F NMR against a trifluorotoluene internal standard. You should observe the disappearance of the starting sulfinate fluorine signal and the emergence of the diarylmethane fluorine signal.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Quantitative Data & Reaction Optimization

The following tables summarize the critical optimization parameters and the expected substrate scope, demonstrating the robustness of the methodology.

Table 1: Optimization of Reaction Parameters
EntryCatalyst (5 mol%)Ligand (10 mol%)SolventTemp (°C)Yield (%)Observation / Causality
1 Pd(OAc)₂ XPhos 1,4-Dioxane 110 88 Optimal conditions; rapid SO₂ extrusion.
2Pd(OAc)₂PPh₃1,4-Dioxane11014Ligand lacks steric bulk to force reductive elimination.
3Pd(OAc)₂XPhosToluene11042Poor solubility of the polar sulfinate salt.
4Pd₂(dba)₃XPhos1,4-Dioxane11079Competent, but dba ligands can inhibit the active Pd(0).
5Pd(OAc)₂XPhos1,4-Dioxane8031Insufficient thermal energy; sulfone byproduct observed.
6NoneXPhos1,4-Dioxane1100Confirms the absolute requirement for transition metal catalysis.
Table 2: Substrate Scope & Functional Group Tolerance
Aryl ElectrophileDiarylmethane ProductYield (%)Notes
4-Bromoanisole1-(4-fluorobenzyl)-4-methoxybenzene88Excellent tolerance of electron-donating groups.
4-Bromobenzonitrile4-(4-fluorobenzyl)benzonitrile84Nitrile remains untouched; no hydrolysis observed.
3-Bromopyridine3-(4-fluorobenzyl)pyridine76Heteroaromatics couple efficiently without catalyst poisoning.
1-Chloro-4-nitrobenzene1-(4-fluorobenzyl)-4-nitrobenzene68Activated chlorides are viable electrophiles under these conditions.

Troubleshooting & Analytical Checkpoints

  • Issue: High proportion of sulfone byproduct (Ar-SO₂-CH₂Ar') instead of the desired diarylmethane.

    • Causality: The rate of reductive elimination is outcompeting the rate of desulfination.

    • Solution: Increase the reaction temperature to 120 °C to provide more thermal energy for SO₂ extrusion. Ensure you are using a highly sterically demanding ligand like XPhos or BrettPhos, which destabilizes the Pd(II) intermediate and promotes desulfination.

  • Issue: Rapid precipitation of Palladium Black and reaction stalling.

    • Causality: Catalyst deactivation, typically due to oxygen ingress or poor ligand-to-metal ratio.

    • Solution: Strictly adhere to degassing protocols (e.g., three cycles of freeze-pump-thaw). Verify the integrity of the glovebox atmosphere and the purity of the phosphine ligand.

References

  • Antoine de Gombert, Alasdair I. McKay, Christopher J. Davis, Katherine M. Wheelhouse, Michael C. Willis. "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 2020, 142 (7), 3564-3576. URL:[Link]

  • Feng Zhao, Qi Tan, Fuhong Xiao, Shufeng Zhang, Guo-Jun Deng. "Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides." Organic Letters, 2013, 15 (7), 1520-1523. URL:[Link]

  • "Sodium (4-fluorophenyl)methanesulfinate (CAS 1851221-27-6) Product Data." Molport, 2024. URL:[Link]

  • David C. Blakemore, Andre Shavnya, Michael C. Willis. "Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates." ACS Medicinal Chemistry Letters, 2025. URL:[Link]

Method

Application Note: Photoredox-Driven Radical Addition Protocols Utilizing Sodium (4-fluorophenyl)methanesulfinate

Executive Summary Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) has emerged as a highly versatile, bench-stable reagent in modern radical chemistry[1]. Unlike traditional aryl sulfinates that primarily serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) has emerged as a highly versatile, bench-stable reagent in modern radical chemistry[1]. Unlike traditional aryl sulfinates that primarily serve as sulfonylating agents, this benzylic sulfinate derivative exhibits unique divergent reactivity under photoredox conditions. Upon single-electron oxidation, the resulting sulfonyl radical can either be trapped directly to form C–S bonds or undergo rapid sulfur dioxide ( SO2​ ) extrusion to yield a highly reactive, electrophilic 4-fluorobenzyl radical[2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to harnessing this reagent for complex C–C and C–S bond formations. We detail the fundamental causality governing its reactivity, optimized experimental protocols, and the analytical checkpoints required to ensure reproducible scale-up.

Mechanistic Framework & Causality

The utility of Sodium (4-fluorophenyl)methanesulfinate stems from its precisely tunable redox and thermodynamic properties. The single-electron transfer (SET) event is the critical initiation step, driven by a photocatalyst[3].

The Causality of Divergent Reactivity
  • SET Oxidation: The sulfinate anion ( E1/2red​≈+0.5 V vs SCE) is readily oxidized by the excited state of highly oxidizing photocatalysts like Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ ( E1/2∗III/II​≈+1.21 V vs SCE). This thermodynamic match ensures rapid generation of the transient sulfonyl radical[2].

  • Desulfonylation vs. Retention: The fate of the sulfonyl radical is dictated by the entropic driving force of SO2​ gas evolution and the stability of the resulting carbon-centered radical. Because the 4-fluorobenzyl radical is highly resonance-stabilized, SO2​ extrusion outcompetes direct addition under standard dilute conditions at room temperature.

  • Polarity Matching: The para-fluoro substituent subtly lowers the Singly Occupied Molecular Orbital (SOMO) energy of the benzyl radical. This makes the radical highly electrophilic, perfectly polarity-matched for Giese-type additions to electron-deficient olefins (e.g., acrylates, alkylidene malonates)[2].

Mechanism PC Photocatalyst (Ir/Ru) Ground State PC_star Excited PC* PC->PC_star Visible Light SulfonylRad Sulfonyl Radical [4-F-C6H4-CH2-SO2•] PC_star->SulfonylRad SET Oxidation Sulfinate Sodium (4-fluorophenyl) methanesulfinate Sulfinate->SulfonylRad -e⁻ BenzylRad 4-Fluorobenzyl Radical [4-F-C6H4-CH2•] SulfonylRad->BenzylRad Desulfonylation SO2 SO2 Extrusion SulfonylRad->SO2 Product2 Sulfonylated Product (C-S Bond Formation) SulfonylRad->Product2 + Trapping Agent Product1 Benzylated Product (C-C Bond Formation) BenzylRad->Product1 + Olefin

Fig 1: Photoredox-mediated divergent radical pathways of Sodium (4-fluorophenyl)methanesulfinate.

Reaction Engineering & Quantitative Data

To successfully deploy this reagent, the reaction environment must be engineered to support both the solubility of the inorganic salt and the stability of the photocatalyst. Pure organic solvents (like DCM or Toluene) fail because the sodium salt remains undissolved, preventing SET. A highly polar solvent mixture (DMSO/ H2​O ) is mandatory[2]. Furthermore, oxygen must be rigorously excluded, as it acts as a triplet quencher for the photocatalyst and intercepts the benzyl radical to form deleterious peroxy species[4].

Table 1: Optimization and Causality in Reaction Conditions
EntrySolvent SystemPhotocatalyst (mol%)Additive / AtmosphereYield (%)Selectivity (C-C : C-S)Mechanistic Rationale
1 DMSO / H2​O (4:1) Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1) Argon 88 >99:1 Optimal SET potential; water ensures complete sulfinate dissolution.
2Pure DCM Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1)Argon<10N/APoor solubility of the sodium salt prevents efficient SET.
3DMSO / H2​O (4:1) Ru(bpy)3​(PF6​)2​ (2)Argon4585:15Lower oxidation potential of Ru* leads to sluggish radical generation.
4DMSO / H2​O (4:1) Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1)TEMPO (1.0 eq)00:0Radical trap strictly inhibits the cascade, proving a radical mechanism.
5DMSO / H2​O (4:1) Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1)Air ( O2​ present)1210:90 O2​ quenches the excited photocatalyst and intercepts the benzyl radical.

Self-Validating Experimental Protocols

A robust protocol must contain internal controls to verify that the chemistry is proceeding as designed. The para-fluoro group on this reagent provides a built-in analytical handle: 19F NMR can be used to track the reaction in real-time without complex workups.

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Assembly Add Sulfinate + Olefin Prep->Mix Irrad 3. Blue LED Irradiation Monitor via 19F NMR Mix->Irrad Quench 4. Quench & Extract Brine Wash / EtOAc Irrad->Quench Purify 5. Purification Flash Chromatography Quench->Purify

Fig 2: Step-by-step experimental workflow for photoredox-catalyzed radical benzylation.

Protocol A: Photoredox-Catalyzed Radical Benzylation of Electrophilic Olefins

Materials Required:

  • Sodium (4-fluorophenyl)methanesulfinate (1.5 equiv, 0.75 mmol)

  • Electrophilic Olefin (e.g., diethyl 2-benzylidenemalonate) (1.0 equiv, 0.50 mmol)

  • Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1.0 mol%, 0.005 mmol)

  • Degassed DMSO/ H2​O (4:1 v/v, 5.0 mL)

  • 440 nm Blue LED photoreactor

Step-by-Step Methodology:

  • Preparation & Degassing: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the solid reagents: Sodium (4-fluorophenyl)methanesulfinate, the electrophilic olefin, and the Iridium photocatalyst.

  • Solvent Addition: Add 5.0 mL of the DMSO/ H2​O mixture. Seal the tube with a rubber septum.

  • Atmospheric Control (Critical): Subject the mixture to three cycles of freeze-pump-thaw, or sparge vigorously with Argon for 15 minutes. Causality: Failure to remove oxygen will result in photocatalyst quenching and radical scavenging.

  • Irradiation: Place the Schlenk tube in a 440 nm Blue LED photoreactor. Stir vigorously at room temperature.

    • Visual Validation Check: The solution should exhibit a bright, luminescent yellow/orange color. Upon turning on the LEDs, a subtle color shift or quenching of the intense luminescence indicates active electron transfer.

  • In-Process Analytical Checkpoint (Self-Validation): After 2 hours, withdraw a 50 µL aliquot via syringe under Argon. Dilute in 0.5 mL CDCl3​ and acquire a 19F NMR spectrum.

    • Validation: The disappearance of the sharp singlet at approximately -115 ppm (starting sulfinate) and the emergence of a new signal at approximately -118 ppm confirms successful SO2​ extrusion and C-C bond formation. If the signal remains at -115 ppm, check the LED intensity and verify oxygen exclusion.

  • Workup: After 12 hours (or upon complete conversion via 19F NMR), dilute the mixture with 15 mL of EtOAc and wash with saturated aqueous NaHCO3​ (3 x 10 mL) to remove DMSO and unreacted sulfinate.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Mechanistic Control (TEMPO Trapping)

To validate the radical nature of a new substrate class, run a parallel reaction identical to Protocol A, but add 1.0 equiv (0.50 mmol) of TEMPO prior to degassing.

  • Expected Outcome: The reaction will yield 0% of the benzylated product. Instead, LC-MS analysis of the crude mixture will reveal a dominant mass peak corresponding to the TEMPO-trapped 4-fluorobenzyl radical ( [M+H]+ = 266.19 m/z). This self-validating control definitively proves the intermediacy of the desulfonylated carbon radical[2].

References

  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. PMC (National Institutes of Health). Available at:[3]

  • sodium (4-fluorophenyl)methanesulfinate | 1851221-27-6 | Buy Now. Molport. Available at:[1]

  • Photocatalytic Radical Alkylation of Electrophilic Olefins by Benzylic and Alkylic Zinc-Sulfinates. ACS Catalysis. Available at:[2]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at:[4]

Sources

Application

Application Note: Utilizing Sodium (4-fluorophenyl)methanesulfinate in Nucleophilic Sulfonylation Workflows

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) []...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) [] is a bench-stable, highly versatile benzylic sulfinate salt employed extensively in the synthesis of 4-fluorobenzyl sulfones. The incorporation of the 4-fluorophenyl moiety is highly prized in medicinal chemistry for enhancing lipophilicity and providing metabolic stability against cytochrome P450-mediated oxidation. This application note delineates the mechanistic principles of its ambident nucleophilicity and provides self-validating, step-by-step protocols for key C–S bond-forming workflows.

Mechanistic Profiling: The Ambident Nature of Sulfinates

To effectively utilize sodium sulfinates, one must understand their dual reactivity. The sulfinate anion ( R−SO2−​ ) is an ambident nucleophile [1[1]]. Governed by Hard-Soft Acid-Base (HSAB) theory, the molecule possesses two distinct reactive centers:

  • The Oxygen Atoms (Hard Centers): Prone to attack hard electrophiles (e.g., diazonium salts, Meerwein's salt), leading to kinetically controlled O-alkylation (sulfinate esters).

  • The Sulfur Atom (Soft Center): Preferentially attacks soft electrophiles (e.g., alkyl halides, α -halo ketones, Morita-Baylis-Hillman carbonates), leading to thermodynamically favored S-alkylation (sulfones) [1[1]].

In standard pharmaceutical workflows, driving the reaction toward S-alkylation is the primary objective to construct robust C–S bonds.

Ambident Sulfinate Sodium (4-fluorophenyl) methanesulfinate (Ambident Nucleophile) SoftE Soft Electrophiles (e.g., a-halo ketones) Sulfinate->SoftE S-Attack HardE Hard Electrophiles (e.g., Diazonium salts) Sulfinate->HardE O-Attack Sulfone S-Alkylation (Sulfone Formation) Thermodynamically Favored SoftE->Sulfone Ester O-Alkylation (Sulfinate Ester) Kinetically Controlled HardE->Ester

Fig 1. Ambident nucleophilic pathways of sodium sulfinates demonstrating S- vs O-alkylation.

Quantitative Data & Optimization

Selecting the correct solvent and temperature parameters is critical for maximizing the nucleophilicity of the sulfinate salt while suppressing side reactions. The tables below summarize quantitative optimization data for sulfone synthesis.

Table 1: Optimization of Reaction Conditions for Nucleophilic S-Alkylation

Solvent System Temp (°C) Time (h) Yield (%) Mechanistic Observation
DMF 80 6 65 Moderate yield; high boiling point complicates product isolation.
MeCN 40 2 85 Optimal for highly reactive electrophiles (e.g., MBH carbonates) [2[2]].

| EtOH/H₂O (1:1) | 80 | 4 | 92 | Excellent biphasic solvation; ideal for α -halo ketones [3[3]]. | | THF | 60 | 8 | 40 | Poor solubility of the sodium salt leads to sluggish kinetics. |

Table 2: Comparison of Sulfonylation Strategies | Strategy | Reagents | Mechanism | Key Advantage | | :--- | :--- | :--- | :--- | | Nucleophilic Substitution | Sulfinate + Alkyl Halide | SN​2 | High regioselectivity, bench-stable reagents [1[1]]. | | Allylic Sulfonylation | Sulfinate + MBH Carbonate | SN​2′ | Catalyst-free, mild conditions, high Z/E selectivity [2[2]]. | | Photoredox Cross-Coupling | Sulfinate + NPIB Esters | Radical | Access to complex C(sp3) sulfones, transition-metal-free [4[4]]. |

Standardized Experimental Protocols

Protocol A: Synthesis of 4-Fluorobenzyl β -Keto Sulfones

This protocol details the direct nucleophilic substitution of α -halo ketones to yield β -keto sulfones, which are highly valuable synthetic intermediates [3[3]].

Causality & Insight: Sodium sulfinates are highly polar salts. Using a purely non-polar solvent system leads to poor nucleophile solubility and sluggish kinetics. The 1:1 EtOH/H₂O mixture provides an optimal dielectric environment, solvating the sodium cation to generate a "naked" and highly reactive sulfinate anion, while maintaining sufficient solubility for the organic electrophile [5[5]].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the target α -bromo ketone and 1.2 mmol of Sodium (4-fluorophenyl)methanesulfinate in 10 mL of an EtOH/H₂O (1:1 v/v) mixture. (Note: The slight excess of the sulfinate salt compensates for any trace oxidation and drives the equilibrium toward complete conversion).

  • Reaction: Attach a reflux condenser and stir the reaction mixture at 80 °C for 4 hours.

  • Workup: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous residue with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc) or recrystallization from hot ethanol.

Self-Validation Checkpoint: The reaction progress is easily monitored via TLC (Hexanes/EtOAc 3:1). The starting α -bromo ketone will deplete, and a new, highly UV-active spot (the β -keto sulfone) will appear at a lower Rf​ value due to the polar sulfonyl group. Post-workup, 1H NMR should reveal a characteristic singlet (~4.3–4.5 ppm) corresponding to the benzylic CH2​ protons adjacent to the newly formed sulfone.

Workflow Step1 1. Reagent Preparation Mix Sulfinate & Electrophile in EtOH/H2O (1:1) Step2 2. S-Alkylation Reaction Stir at 80°C for 4h (TLC Monitoring) Step1->Step2 Step3 3. Aqueous Workup Extract with EtOAc, Wash with Brine Step2->Step3 Step4 4. Purification Flash Chromatography or Recrystallization Step3->Step4 Step5 Pure 4-Fluorobenzyl Sulfone (Validated via NMR) Step4->Step5

Fig 2. Standardized experimental workflow for the synthesis of 4-fluorobenzyl sulfones.

Protocol B: Catalyst-Free Allylic Sulfonylation of MBH Carbonates

This protocol describes the synthesis of trisubstituted allylic sulfones via the reaction of sodium sulfinates with Morita-Baylis-Hillman (MBH) carbonates [2[2]].

Causality & Insight: MBH carbonates possess a highly electrophilic α -methylene position and a superior leaving group (carbonate) compared to standard MBH acetates. This heightened reactivity allows the nucleophilic sulfinate to attack via an SN​2′ pathway without the need for transition-metal catalysts. Acetonitrile is selected as the solvent because its moderate polarity stabilizes the transition state of the allylic displacement while preventing solvolysis side-reactions [2[2]].

Step-by-Step Methodology:

  • Preparation: Combine 1.0 mmol of the target MBH carbonate and 1.5 mmol of Sodium (4-fluorophenyl)methanesulfinate in 10 mL of anhydrous Acetonitrile (MeCN).

  • Reaction: Heat the mixture to 40 °C and stir for 2 hours.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the MeCN.

  • Purification: Dilute the crude residue with toluene and purify via flash column chromatography (Petroleum Ether/EtOAc) to isolate the trisubstituted allylic sulfone.

Self-Validation Checkpoint: Successful SN​2′ displacement is confirmed by 1H NMR analysis of the purified product, which will show a characteristic shift of the vinylic proton and the newly formed allylic CH2​ protons adjacent to the sulfone group. The Z/E geometric ratio can be definitively assigned via NOESY NMR experiments.

References

  • [3] Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. MDPI Molecules. URL:[Link]

  • [5] Sulfone synthesis controlled by SO2 surrogates. ResearchGate. URL:[Link]

  • [2] A Facile and Mild Synthesis of Trisubstituted Allylic Sulfones from Morita-Baylis-Hillman Carbonates. PMC / Molecules. URL:[Link]

  • [1] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances / PMC. URL:[Link]

  • [4] Radical Cross-Coupling Reaction of NPIB Ester with Sodium Sulfinate Salts for the Synthesis of Sulfones. ACS Publications. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Fluorinated Building Blocks Using Sodium (4-fluorophenyl)methanesulfinate

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] While numerous methods exist for direct fluorination or trifluoromethylation, the introduction of larger, fluorine-containing moieties offers a powerful strategy for navigating chemical space. This guide details the application of sodium (4-fluorophenyl)methanesulfinate, a versatile and bench-stable crystalline solid, for the synthesis of high-value building blocks bearing the 4-fluorobenzyl group. We provide an in-depth examination of the reagent's reactivity, focusing on its ability to generate the 4-fluorobenzyl radical via single-electron transfer. Detailed, field-tested protocols for photocatalytic hydro-functionalization of alkenes, three-component difunctionalization reactions, and late-stage C-H functionalization of heterocycles are presented, complete with mechanistic insights and data to empower researchers in pharmaceutical and agrochemical development.

Introduction: The Strategic Value of the 4-Fluorobenzyl Moiety

The prevalence of fluorinated compounds among FDA-approved drugs underscores the transformative impact of fluorine in medicinal chemistry.[3][4] The 4-fluorobenzyl motif, in particular, is a privileged substructure found in numerous therapeutics, where the fluorine atom serves to modulate electronic properties and block metabolic oxidation at the para-position. The synthesis of molecules containing this group typically relies on multi-step sequences.

Sulfinate salts have emerged as exceptional precursors for radical-based transformations.[5] The most famous example, sodium trifluoromethanesulfinate (Langlois' reagent), is widely used to generate the trifluoromethyl radical.[6][7] Analogously, sodium (4-fluorophenyl)methanesulfinate provides a direct and efficient pathway to the 4-fluorobenzyl radical, enabling the installation of this crucial building block under mild conditions. This reagent acts as a powerful tool for both early-stage library synthesis and late-stage functionalization of complex molecules.

Reagent Profile and Mechanism of Radical Generation

Sodium (4-fluorophenyl)methanesulfinate is an air- and moisture-stable solid, making it significantly easier to handle than many organometallic reagents. Its utility stems from its capacity to undergo a facile single-electron oxidation. This oxidation event, which can be triggered by a chemical oxidant or a photoredox catalyst, generates a transient sulfonyl radical that rapidly extrudes sulfur dioxide (SO2) to release the thermodynamically stable 4-fluorobenzyl radical.[8][9] This process is highly efficient and atom-economical.

G Reagent Sodium (4-fluorophenyl)methanesulfinate (F-Ph-CH₂SO₂Na) Oxidant Single Electron Oxidation (-e⁻) Reagent->Oxidant [Ox] Intermediate F-Ph-CH₂SO₂• (Sulfonyl Radical) Oxidant->Intermediate SO2 SO₂ Extrusion Intermediate->SO2 Product 4-Fluorobenzyl Radical (F-Ph-CH₂•) SO2->Product

Caption: Generation of the 4-fluorobenzyl radical from its sulfinate precursor.

Application I: Photocatalytic Hydro-4-fluorobenzylation of Alkenes

Visible-light photoredox catalysis provides an exceptionally mild and versatile platform for generating radicals and forging new carbon-carbon bonds.[10][11] This protocol describes the addition of the 4-fluorobenzyl radical across an alkene double bond, followed by hydrogen atom transfer (HAT) to yield the hydro-functionalized product. This method is compatible with a wide array of sensitive functional groups.

Scientific Rationale

The reaction proceeds via a photocatalytic cycle. An excited-state photocatalyst oxidizes the sulfinate salt to initiate the radical cascade. The resulting 4-fluorobenzyl radical adds to the alkene, forming a new carbon-centered radical. This radical then abstracts a hydrogen atom from a suitable donor (e.g., a Hantzsch ester or tertiary amine) to furnish the final product and regenerate the catalyst. The choice of photocatalyst and HAT reagent is critical for optimizing reaction efficiency.

G PC PC PC_excited PC* PC->PC_excited PC_oxidized PC⁺ PC_excited->PC_oxidized SET Sulfinate Ar-CH₂SO₂⁻ Sulfinate->PC_excited SET Radical Ar-CH₂• Sulfinate->Radical -SO₂ Alkene Alkene Radical->Alkene Addition AlkylRadical Product-CH₂• Product Final Product AlkylRadical->Product HAT HAT HAT Reagent HAT_oxidized HAT•⁺ HAT_oxidized->PC_oxidized Regeneration

Caption: Photocatalytic cycle for hydro-4-fluorobenzylation.

Detailed Experimental Protocol

Materials:

  • Alkene (1.0 equiv, 0.2 mmol)

  • Sodium (4-fluorophenyl)methanesulfinate (1.5 equiv, 0.3 mmol)

  • Photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, 1 mol%)

  • Hantzsch Ester (1.5 equiv, 0.3 mmol)

  • Anhydrous, degassed solvent (e.g., DMSO or DMF, 2.0 mL)

  • Reaction vial (e.g., 4 mL) with a magnetic stir bar

  • Blue LED light source (450 nm) with a cooling fan

Procedure:

  • To a 4 mL vial, add the alkene, sodium (4-fluorophenyl)methanesulfinate, photocatalyst, and Hantzsch ester.

  • Add the magnetic stir bar, and seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in the photoreactor setup, approximately 5 cm from the blue LED light source, and begin vigorous stirring. Ensure the cooling fan is active to maintain room temperature.

  • Irradiate the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the vial from the light source. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaCl solution (3 x 10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Representative Substrate Scope
EntryAlkene SubstrateProduct StructureTypical Yield
1Styrene1-(4-Fluorobenzyl)-2-phenylethane85%
2N-Vinylpyrrolidinone3-(4-Fluorobenzyl)pyrrolidin-2-one78%
3Methyl AcrylateMethyl 4-(4-fluorophenyl)butanoate91%
41-Octene1-(4-Fluorobenzyl)octane75%

Application II: Three-Component Fluoroalkyl-Sulfonylation of Alkenes

A more advanced application involves trapping the intermediate sulfonyl radical before SO2 extrusion, enabling a three-component reaction. This atom-economical process simultaneously installs both a fluoroalkyl group and a sulfonyl group across a double bond.[8][12]

Scientific Rationale

Under specific photoredox conditions, the initially formed 4-fluorobenzyl radical adds to an alkene. The resulting alkyl radical is then trapped by sulfur dioxide (which is present from the decomposition of the sulfinate), generating a sulfonyl radical. This sulfonyl radical can then be reduced to a sulfinate anion, which can be alkylated in situ or upon workup, leading to the formation of a sulfone. This strategy rapidly builds molecular complexity.

G Start Ar-CH₂• + Alkene Step1 Radical Addition Start->Step1 Intermediate1 Product-CH₂• Step1->Intermediate1 Step2 SO₂ Trap Intermediate1->Step2 Intermediate2 Product-SO₂• (Sulfonyl Radical) Step2->Intermediate2 Step3 Reduction [+e⁻] Alkylation [+RX] Intermediate2->Step3 End Difunctionalized Product (Sulfone) Step3->End

Caption: Workflow for three-component fluoroalkyl-sulfonylation.

Detailed Experimental Protocol

Materials:

  • Alkene (1.0 equiv, 0.2 mmol)

  • Sodium (4-fluorophenyl)methanesulfinate (2.0 equiv, 0.4 mmol)

  • Photocatalyst (e.g., Ru(bpy)3Cl2, 2 mol%)

  • Alkylating agent (e.g., Methyl iodide, 1.5 equiv, 0.3 mmol) - to be added post-irradiation

  • Anhydrous, degassed DMSO (2.0 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, combine the alkene, sodium (4-fluorophenyl)methanesulfinate, and photocatalyst.

  • Seal the vial, purge with an inert atmosphere, and add the degassed DMSO.

  • Irradiate the vigorously stirred mixture with visible light (e.g., 425 nm) for 12 hours at room temperature.

  • After the initial irradiation period, remove the vial from the light source.

  • Add the alkylating agent (e.g., methyl iodide) to the reaction mixture.

  • Stir the reaction at room temperature for an additional 4 hours in the dark.

  • Workup the reaction as described in Protocol 3.2.

  • Purify the crude material by flash column chromatography to isolate the three-component coupling product.

Application III: Late-Stage C-H Functionalization of Heterocycles

The direct functionalization of C-H bonds is a paramount goal in synthesis, particularly for the late-stage modification of drug candidates.[3] The 4-fluorobenzyl radical generated from its sulfinate precursor is highly effective for the C-H functionalization of electron-rich (hetero)arenes.

Scientific Rationale

This transformation typically employs a chemical oxidant, such as potassium persulfate (K2S2O8), to oxidize the sulfinate salt.[13] The resulting electrophilic 4-fluorobenzyl radical preferentially adds to electron-rich heterocycles (e.g., quinoxalinones, pyrroles, indoles). A subsequent oxidation and deprotonation sequence furnishes the C-H functionalized product. The regioselectivity is often dictated by the electronic and steric properties of the heterocycle.

Detailed Experimental Protocol

Materials:

  • Heterocycle (1.0 equiv, 0.3 mmol)

  • Sodium (4-fluorophenyl)methanesulfinate (2.0 equiv, 0.6 mmol)

  • Potassium Persulfate (K2S2O8) (3.0 equiv, 0.9 mmol)

  • Solvent system: Acetonitrile/Water (4:1, 3.0 mL)

  • Sealed tube with a magnetic stir bar

Procedure:

  • To a sealed tube, add the heterocycle, sodium (4-fluorophenyl)methanesulfinate, and K2S2O8.

  • Add the magnetic stir bar and the CH3CN/H2O solvent mixture.

  • Seal the tube tightly and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na2S2O3 (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the C-H functionalized heterocycle.

Representative Heterocycle Scope
EntryHeterocyclePosition of FunctionalizationTypical Yield
1Quinoxalin-2(1H)-oneC375%
2CaffeineC868%
3IndoleC370%
4PyrroleC280%

Conclusion

Sodium (4-fluorophenyl)methanesulfinate is a robust and highly effective reagent for introducing the valuable 4-fluorobenzyl moiety into a diverse range of organic molecules. Its operational simplicity and compatibility with modern synthetic methods, including photoredox catalysis and C-H functionalization, make it an indispensable tool for researchers. The protocols outlined in this guide provide a solid foundation for the synthesis of novel fluorinated building blocks, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

  • Kamijo, S., et al. (2020). Fluoroalkanesulfinate Salts as Dual Fluoroalkyl and SO2 Sources: Atom-Economical Fluoroalkyl-Sulfonylation of Alkenes and Alkynes by Photoredox Catalysis. Organic Letters. [Link]

  • Huang, W-Y. (2012). Progress in fluoroalkylation of organic compounds via sulfinatodehalogenation initiation system. Chemical Society Reviews. [Link]

  • Le, C., et al. (2014). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. [Link]

  • He, Z., et al. (2012). Copper-Catalyzed Di- and Trifluoromethylation of α,β-Unsaturated Carboxylic Acids: A Protocol for Vinylic Fluoroalkylations. Angewandte Chemie International Edition. [Link]

  • Douglas, J., et al. (2015). Metal-catalyzed Decarboxylative Fluoroalkylation Reactions. PMC. [Link]

  • Carboni, A., et al. (2024). Recent Advances in Fluoroalkylation Strategies: Exploring Novel Reactivities and Synthetic Applications of Sulfone- and Sulfinate-Based Reagents. ResearchGate. [Link]

  • Das, A., et al. (2021). Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis. ChemRxiv. [Link]

  • Zhu, L., et al. (2024). Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids. The Journal of Organic Chemistry. [Link]

  • SigutLabs. (2022). Reagent of the month – November - Langlois reagent. SigutLabs. [Link]

  • Chen, P., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Ji, Y-G., et al. (2024). Photoinduced Metal-Free Decarboxylative Fluoroalkylation of Alkenes for the Synthesis of N-Arylbutanamides and Oxindoles. Chemistry. [Link]

  • Wang, F., et al. (2014). Metal-Free Direct Trifluoromethylation of Activated Alkenes with Langlois' Reagent Leading to CF3-Containing Oxindoles. The Journal of Organic Chemistry. [Link]

  • Gieshoff, T., et al. (2018). Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Catalysis. [Link]

  • Szabó, K., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, W., et al. (2021). Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry. [Link]

  • Wang, X-F., et al. (2020). Metal-Free Trifluoroalkylation of Quinoxalin-2(1H)-ones with Unactivated Alkenes and Langlois' Reagent. The Journal of Organic Chemistry. [Link]

  • Zhdankin, V.V. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • Neogi, S., et al. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules. [Link]

  • Alshammari, M. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. [Link]

  • Braun, T., et al. (2013). Synthesis of fluorinated building blocks by transition-metal-mediated hydrodefluorination reactions. PubMed. [Link]

  • Cole, D., et al. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. PMC. [Link]

  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Caniglia, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sodium (4-fluorophenyl)methanesulfinate Workflows

Welcome to the Technical Support Center for Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6)[1]. As a bench-stable, highly versatile benzylic sulfinate salt, this reagent is widely utilized in two distinct syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6)[1]. As a bench-stable, highly versatile benzylic sulfinate salt, this reagent is widely utilized in two distinct synthetic paradigms: as a nucleophilic coupling partner in transition-metal-catalyzed desulfinative cross-couplings, and as a radical precursor in photoredox/electrochemical sulfonylation[2][3].

Because the 4-fluorobenzyl moiety forms a highly resonance-stabilized radical and organometallic intermediate, this specific sulfinate is uniquely prone to divergent side reactions—namely, premature desulfination, radical homocoupling, and oxophilic degradation[4][5]. This guide provides field-proven, mechanistically grounded solutions to minimize these side reactions.

Mechanistic Divergence & Pathway Control

Understanding the causality behind side reactions requires mapping the divergent pathways of the 4-fluorobenzylsulfonyl intermediate. Depending on the activation method (thermal vs. photochemical) and the reaction kinetics, the intermediate can either retain its SO₂ core (yielding sulfones) or extrude SO₂ (yielding benzylic derivatives).

G Start Sodium (4-fluorophenyl) methanesulfinate Radical 4-Fluorobenzylsulfonyl Radical (Ar-CH2-SO2•) Start->Radical Oxidation (-e⁻) Sulfone Target Sulfone (C-S Bond) Radical->Sulfone + Acceptor (Low Temp) BenzylRad 4-Fluorobenzyl Radical (Ar-CH2•) Radical->BenzylRad - SO2 (High Temp/hv) DesulfProduct Desulfinative Product (C-C Bond) BenzylRad->DesulfProduct + Acceptor Homocouple Homocoupling Byproduct (Ar-CH2-CH2-Ar) BenzylRad->Homocouple Dimerization

Fig 1: Divergent radical pathways of Sodium (4-fluorophenyl)methanesulfinate.

Troubleshooting Guide & FAQs

Q1: I am attempting a radical sulfonylation to synthesize a 4-fluorobenzyl sulfone, but my primary byproduct is the desulfinative C-C coupled product. How do I prevent the loss of SO₂? Causality: The intermediate 4-fluorobenzylsulfonyl radical (Ar-CH₂-SO₂•) is highly prone to unimolecular SO₂ extrusion. Because the resulting 4-fluorobenzyl radical is resonance-stabilized, the activation energy for this desulfination is significantly lower than that of standard aryl sulfinates[4][5]. If the bimolecular trapping rate by your radical acceptor is slower than the unimolecular extrusion rate, desulfination dominates. Solution:

  • Kinetic Control: Lower the reaction temperature to 0–20 °C to kinetically favor bimolecular trapping over unimolecular SO₂ loss.

  • Concentration: Run the reaction at a higher concentration of the radical acceptor (e.g., 5.0 equivalents or as the solvent) to accelerate the trapping rate.

Q2: During Pd-catalyzed desulfinative cross-coupling to form diarylmethanes, the reaction stalls at ~30% conversion, and I observe significant amounts of 1,2-bis(4-fluorophenyl)ethane (homocoupling). Why? Causality: In Pd-catalyzed desulfinative coupling, transmetalation of the sulfinate to the Pd(II) oxidative addition complex is often the turnover-limiting step[2]. If transmetalation is sluggish, excess sulfinate can reduce the Pd(II) precatalyst to Pd(0), generating radicals that dimerize into the bibenzyl derivative[3][6]. Furthermore, failure to remove the extruded SO₂ gas causes the post-transmetalation Pd(II)-benzyl complex to stall in a reversible equilibrium[2]. Solution:

  • Additive Engineering: Introduce anhydrous K₂CO₃. The potassium cation accelerates transmetalation via cation metathesis, while the carbonate anion acts as an irreversible "SO₂ sponge," driving the catalytic cycle forward[6][7].

  • Ligand Selection: Switch to a more electron-rich, sterically demanding phosphine (e.g., PCy₃ or XPhos) to accelerate the oxidative addition and stabilize the Pd(0) resting state[2].

Q3: My sulfinate salt is converting almost entirely into the corresponding sulfonate (R-SO₃Na) before it can react with my substrate. Is the reagent degraded? Causality: Sulfonyl radicals are exceptionally oxophilic. They react with ambient triplet oxygen at diffusion-controlled rates ( ≈109 M−1s−1 ) to form peroxysulfonyl radicals, which rapidly decompose into stable sulfonates[3][4]. Solution: Standard nitrogen sparging is insufficient for this reagent. You must employ a minimum of three strict Freeze-Pump-Thaw cycles to remove dissolved oxygen from the solvent prior to the addition of the catalyst.

Quantitative Reaction Parameters

To aid in experimental design, the following table summarizes the optimized quantitative parameters required to steer the reactivity of Sodium (4-fluorophenyl)methanesulfinate toward your desired product while mitigating specific side reactions.

Target Reaction TypePrimary Side ReactionCatalyst / MediatorCritical Additive / ConditionExpected Yield Improvement
Radical Sulfonylation (Retention of SO₂)Desulfination (SO₂ loss)Eosin Y or Ru(bpy)₃²⁺Temp: ≤ 20 °CAcceptor: 3.0–5.0 equiv+40–55% target sulfone
Desulfinative Cross-Coupling (Loss of SO₂)Homocoupling (Dimerization)Pd(OAc)₂ / PCy₃Base: K₂CO₃ (2.0 equiv)Temp: 80–110 °C+50–65% diarylmethane
Electrochemical Sulfonylation Oxidation to SulfonateCarbon Anode / Pt CathodeDegassing: 3x Freeze-Pump-ThawCurrent: Constant ≤ 5 mA+30–45% suppression of R-SO₃Na

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They include specific In-Process Controls (IPCs) that allow you to mechanically verify the success or failure of intermediate steps.

Protocol A: Pd-Catalyzed Desulfinative Benzylation (Diarylmethane Synthesis)

This protocol maximizes SO₂ extrusion while preventing catalyst stalling and homocoupling[2][8].

G Pd0 Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Aryl Halide TransMet Pd(II) Sulfinate Complex (Post-Transmetalation) OxAdd->TransMet + Sulfinate Salt SO2Loss Pd(II) Benzyl Complex (Post-SO2 Extrusion) TransMet->SO2Loss Rate-Limiting - SO2 DeadEnd Catalyst Stalling (Incomplete SO2 Loss) TransMet->DeadEnd Lack of K2CO3 Base Product Diarylmethane Product SO2Loss->Product Reductive Elimination Product->Pd0

Fig 2: Pd-Catalytic cycle highlighting the critical SO₂ extrusion step requiring carbonate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine aryl bromide (1.0 mmol), Sodium (4-fluorophenyl)methanesulfinate (1.5 mmol), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and rigorously oven-dried K₂CO₃ (2.0 mmol).

  • Atmosphere Control: Evacuate and backfill the tube with dry Argon (repeat 3 times).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane.

  • Heating: Stir the mixture at 100 °C for 16 hours. The high temperature is strictly required to overcome the activation barrier for SO₂ extrusion from the Pd(II)-sulfinate complex[2].

  • Self-Validation Checkpoint (IPC): At t=2 hours , withdraw a 50 µL aliquot. Quench with water and extract with EtOAc. Analyze via GC-MS.

    • Validation: If the intermediate aryl-sulfone is detected, transmetalation is successful, but the temperature/base is insufficient for SO₂ extrusion. Increase temperature by 10 °C. If only starting materials remain, the Pd(0) generation has failed.

Protocol B: Photoredox-Catalyzed Radical Sulfonylation (Sulfone Synthesis)

This protocol minimizes desulfination and completely suppresses oxophilic degradation to sulfonates[4][5].

Step-by-Step Methodology:

  • Preparation: In a customized photoreactor vial, add the alkene/alkyne radical acceptor (3.0 mmol), Sodium (4-fluorophenyl)methanesulfinate (1.0 mmol), and Eosin Y (2 mol%).

  • Degassing (Critical): Add 4.0 mL of a DMSO/H₂O (4:1) mixture. Perform three strict Freeze-Pump-Thaw cycles. Do not rely on simple sparging.

  • Irradiation: Irradiate with 450 nm blue LEDs at 20 °C. Use a cooling fan to ensure the temperature does not exceed 25 °C (preventing thermal SO₂ extrusion).

  • Self-Validation Checkpoint (IPC): Run a parallel control reaction containing 1.0 equivalent of TEMPO.

    • Validation: Analyze the control via LC-MS after 1 hour. The presence of a TEMPO-CH2-Ar(4-F) adduct ( m/z≈266.1 ) confirms active radical generation and proves that desulfination can occur if the target acceptor is too slow. If the main reaction fails but the TEMPO adduct is present, your radical acceptor is insufficiently reactive.

References

  • Title: sodium (4-fluorophenyl)
  • Title: CAS:1851221-27-6, Sodium (4-fluorophenyl)
  • Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts (PubMed)
  • Source: The Journal of Organic Chemistry (ACS)
  • Source: Journal of the American Chemical Society (ACS)
  • Title: Synthesis and applications of sodium sulfinates (RSO₂Na)

Sources

Optimization

Technical Support Center: Sodium (4-fluorophenyl)methanesulfinate Coupling Optimization

Welcome to the Advanced Applications Support Center. Sodium (4-fluorophenyl)methanesulfinate is a highly versatile, bench-stable reagent utilized in late-stage functionalization and complex molecule synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Sodium (4-fluorophenyl)methanesulfinate is a highly versatile, bench-stable reagent utilized in late-stage functionalization and complex molecule synthesis. Depending on the catalytic environment, this substrate can undergo divergent pathways: retaining the sulfonyl group to form C–S bonds (sulfones/sulfonamides) or extruding sulfur dioxide ( SO2​ ) to form C–C bonds (desulfitative cross-coupling).

This guide provides diagnostic troubleshooting, mechanistic insights, and self-validating protocols to optimize your coupling workflows.

Module 1: Mechanistic Divergence & Logical Pathways

Understanding the catalytic logic is the first step in troubleshooting. The diagram below illustrates how the choice of transition metal dictates the mechanistic fate of the sulfinate substrate.

Pathway Substrate Sodium (4-fluorophenyl) methanesulfinate CuCat Cu(I) Catalysis (e.g., CuI / Amide Ligand) Substrate->CuCat Aryl Halide Base, Ligand PdCat Pd(II) Catalysis (e.g., Pd(OAc)2 / XPhos) Substrate->PdCat Aryl Halide High Temp CuRedox Cu(I) Redox Catalysis (e.g., CuCl) Substrate->CuRedox Nitroarene Solvent: DMF Sulfone Diaryl/Alkyl Sulfone (C-S Bond Formation) CuCat->Sulfone Transmetalation & Reductive Elimination Desulfitative Cross-Coupled Product (C-C Bond Formation, -SO2) PdCat->Desulfitative Extrusion of SO2 & Reductive Elimination Sulfonamide Sulfonamide (N-S Bond Formation) CuRedox->Sulfonamide Redox Coupling (No External Reductant)

Caption: Mechanistic divergence of Sodium (4-fluorophenyl)methanesulfinate under varying catalytic conditions.

Module 2: Diagnostic Troubleshooting & FAQs

Q: Why is my Pd-catalyzed desulfitative coupling stalling before completion? A: In Pd-catalyzed desulfitative cross-coupling, the loss of SO2​ from the post-transmetalation Pd(II) complex is often the turnover-limiting step. If the reaction stalls, it is likely due to the accumulation of free SO2​ in the medium, which pushes the equilibrium backward. Adding a basic additive like K2​CO3​ serves a dual function: the carbonate traps the extruded SO2​ , while the potassium cation accelerates transmetalation via cation metathesis [1].

Q: I am observing high levels of homocoupled sulfone byproduct in my Pd-catalyzed reaction. How do I minimize this? A: Homocoupling of the sulfinate is a known side reaction that is mechanistically necessary at the initiation stage; it reduces the Pd(OAc)2​ precatalyst to the catalytically active Pd(0) species [1]. However, excessive homocoupling depletes your nucleophile. To mitigate this, ensure strictly anaerobic conditions and use a 1.5x stoichiometric excess of the sulfinate salt to maintain a sufficient steady-state concentration.

Q: Can I achieve C–S coupling at room temperature? My substrate is thermally sensitive. A: Yes. While traditional Ullmann-type couplings require high heat, utilizing a Cu(I) catalyst (like CuI) paired with an amide ligand derived from 4-hydroxy-L-proline stabilizes the Cu(I) oxidation state. This facilitates oxidative addition at room temperature and allows for exceptionally low catalyst loadings (down to 0.5 mol %) [2].

Q: Can I use nitroarenes instead of aryl halides for coupling? A: Yes, but this alters the product profile. Copper-catalyzed redox coupling allows stable nitroarenes to serve as both the nitrogen source and the oxidant, while the sodium sulfinate acts as both the reactant and the reductant. This yields sulfonamides rather than sulfones. CuCl is highly effective for this transformation without requiring external reductants or additives [3].

Module 3: Quantitative Optimization Metrics

Use the following benchmark parameters to establish a baseline for your specific substrate modifications.

Reaction PathwayCatalyst SystemOptimal LigandBase / AdditiveSolventTemp (°C)Expected Yield Range
C–S Coupling (Sulfone) CuI (0.5–5 mol%)L-Proline Amide (1–10 mol%)None / K2​CO3​ DMSO25–4085–95%
C–N Redox (Sulfonamide) CuCl (10 mol%)NoneNone (Additive-Free)DMF11070–85%
C–C Desulfitative Pd(OAc)2​ (5 mol%)XPhos (10 mol%) K2​CO3​ (2.5 equiv)1,4-Dioxane110–12065–80%

Module 4: Self-Validating Experimental Protocols

Workflow: Pd-Catalyzed Desulfitative C–C Cross-Coupling

Workflow Step1 1. Reagent Loading (Glovebox/Schlenk) Step2 2. Degassing (Evacuate/N2 backfill) Step1->Step2 Step3 3. Heating (110°C, 16h) Step2->Step3 Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Self-validating experimental workflow for Pd-catalyzed desulfitative C-C cross-coupling.

Objective: Extrude SO2​ to form a new C–C bond between the 4-fluorobenzyl moiety and an aryl bromide.

  • Step 1: Reagent Assembly. In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with aryl bromide (1.0 mmol), Sodium (4-fluorophenyl)methanesulfinate (1.5 mmol), Pd(OAc)2​ (0.05 mmol), XPhos (0.10 mmol), and anhydrous K2​CO3​ (2.5 mmol).

    • Causality: The 1.5x excess of sulfinate is required to compensate for the fraction consumed via homocoupling during the mandatory reduction of Pd(II) to active Pd(0) [1].

  • Step 2: Solvent Addition & Degassing. Add 5.0 mL of anhydrous 1,4-dioxane. Seal the tube, remove from the glovebox, and subject to three freeze-pump-thaw cycles.

    • Validation Checkpoint: The initial mixture should appear as a heterogeneous pale suspension.

  • Step 3: Thermal Activation. Heat the reaction mixture in an oil bath at 110 °C for 16 hours.

    • Causality: High thermal energy is mandatory. The turnover-limiting step is the extrusion of SO2​ from the post-transmetalation Pd(II) complex. Insufficient heat stalls the cycle [1].

    • Validation Checkpoint: Upon reaching 110 °C, the solution must transition to a dark, homogeneous red/brown color, confirming the generation of the active Pd(0) catalyst.

  • Step 4: Quench and Filtration. Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts ( K2​CO3​ and trapped potassium sulfite).

  • Step 5: Isolation. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint: TLC analysis (UV active) should reveal the complete consumption of the aryl bromide and the appearance of the less polar desulfitative cross-coupled product.

Workflow: Cu-Catalyzed C–S Coupling (Sulfone Synthesis)

Objective: Retain the sulfonyl group to synthesize (4-fluorophenyl)methyl aryl sulfones.

  • Step 1: Reagent Assembly. Charge a vial with aryl iodide (1.0 mmol), Sodium (4-fluorophenyl)methanesulfinate (1.2 mmol), CuI (0.005 mmol, 0.5 mol %), and 4-hydroxy-L-proline derived amide ligand (0.01 mmol, 1.0 mol %).

    • Causality: The amide ligand stabilizes the Cu(I) oxidation state, preventing disproportionation and allowing for exceptionally low catalyst loadings at room temperature [2].

  • Step 2: Solvent Addition. Add 2.0 mL of rigorously degassed DMSO.

  • Step 3: Reaction. Stir at 25 °C for 24 hours.

    • Validation Checkpoint: The reaction should maintain a clear, slightly tinted solution. A shift to a distinct green/blue hue indicates unwanted oxidation of Cu(I) to inactive Cu(II) due to oxygen ingress.

  • Step 4: Isolation. Quench with water (10 mL), extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and purify via chromatography.

References

  • Title: A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)aryl Halides with Sulfinic Acid Salts under Mild Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting

Overcoming low conversion rates with Sodium (4-fluorophenyl)methanesulfinate

Overcoming Low Conversion Rates in Synthetic Applications Welcome to the technical support center for Sodium (4-fluorophenyl)methanesulfinate. This guide is designed for researchers, chemists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Low Conversion Rates in Synthetic Applications

Welcome to the technical support center for Sodium (4-fluorophenyl)methanesulfinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and aim to optimize their reaction outcomes. Low conversion rates can be a significant hurdle in synthetic chemistry, stemming from a variety of factors ranging from reagent stability to suboptimal reaction conditions.

This document moves beyond simple procedural lists to provide a deep, mechanistic understanding of the challenges you might face. By explaining the causality behind experimental choices, we aim to empower you to not only solve current issues but also to proactively design more robust and efficient reactions in the future.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions and hurdles encountered when using Sodium (4-fluorophenyl)methanesulfinate.

Q1: My reaction is not initiating, or the starting material is recovered unchanged. What is the most common cause?

A1: The most frequent cause is the inefficient generation of the active (4-fluorophenyl)methyl radical. Sodium (4-fluorophenyl)methanesulfinate does not typically act on its own; it requires an initiator or catalyst to form the key radical intermediate.

  • Oxidative Initiation: Many protocols require a single-electron oxidant. If you are using an oxidant (e.g., a peroxide, a persulfate, or a metal-based oxidant like Mn(OAc)₃), ensure it is fresh and active.[1]

  • Photoredox Catalysis: If your protocol uses a photocatalyst, ensure your light source is emitting at the correct wavelength and intensity to excite the catalyst. Degassing the solvent to remove oxygen, a common radical quencher, is also critical.[2][3]

  • Reagent Quality: While the salt is generally a stable solid, it can be hygroscopic.[4] Absorbed moisture can interfere with initiation, especially in water-sensitive reactions.

Actionable First Step: Confirm the activity of your initiator. If possible, run a control reaction known to work with your batch of initiator. If that fails, use a freshly opened bottle of Sodium (4-fluorophenyl)methanesulfinate.

Q2: I am observing the formation of multiple unidentified byproducts. What are the likely side reactions?

A2: Byproduct formation often points to issues with radical trapping, reagent stability, or competing reaction pathways.

  • Solvent Reactivity: The highly reactive (4-fluorophenyl)methyl radical can react with the solvent if the desired substrate is not reactive enough or present in a low concentration. This is particularly true for solvents with weak C-H bonds.

  • Dimerization: The (4-fluorophenyl)methyl radical can dimerize to form 1,2-bis(4-fluorophenyl)ethane. This is common if the radical is generated faster than it is consumed by the substrate.

  • Decomposition: While less common for this specific reagent, related fluoroalkyl sources can sometimes undergo decomposition pathways, such as forming carbenes under certain conditions.[5]

  • Over-oxidation: In reactions requiring an oxidant, the desired product itself might be susceptible to oxidation under the reaction conditions, leading to secondary products.

Q3: How does the fluorine atom affect the reactivity compared to a non-fluorinated analogue like Sodium phenylmethanesulfinate?

A3: The fluorine atom has profound electronic effects that differentiate its chemistry from simple alkyl analogues.[5][6]

  • Radical Stability: The fluorine atom can stabilize the adjacent radical through hyperconjugation, influencing its reactivity and selectivity.

  • Polarity: The C-F bond introduces significant polarity, which can affect the solubility of the reagent and intermediates, as well as their interaction with catalysts and solvents.

  • Mechanistic Divergence: The knowledge from general alkylation chemistry cannot always be directly applied to fluoroalkylation.[5] The unique stability and electronic nature of the fluorinated radical may open up or shut down reaction pathways that are common for non-fluorinated species.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving low-conversion issues.

Symptom 1: Low or No Product Conversion

Low conversion is the most common problem and can be diagnosed by methodically evaluating each component of the reaction.

  • Expertise & Causality: The sulfinate salt is the precursor to the key reactive intermediate. Its purity and integrity are paramount. As an ionic salt, it may contain residual impurities from its synthesis (e.g., chlorides, sulfites) which can poison catalysts or interfere with radical initiation.[7][8] It is also noted as being hygroscopic and air-sensitive, which can lead to degradation.[4]

  • Troubleshooting Protocol: Verifying Reagent Activity

    • Drying: Dry the Sodium (4-fluorophenyl)methanesulfinate under high vacuum for 2-4 hours before use, particularly if the container has been opened multiple times.

    • Inert Atmosphere: Always handle the reagent under an inert atmosphere (Nitrogen or Argon).

    • Control Reaction: If you have a substrate that has previously worked, run a small-scale control reaction with the current batch of reagent. Success here points to an issue with your new substrate, not the reagent.

    • Substrate Purity: Ensure your primary substrate is pure. Acidic or basic impurities can alter the reaction pH, affecting regioselectivity and catalyst stability.[9]

  • Expertise & Causality: The solvent is not merely a medium but an active participant that stabilizes (or destabilizes) reactants, intermediates, and transition states.[10][11] For reactions involving ionic species and polar intermediates, solvent choice is critical. Polar aprotic solvents are often preferred for nucleophilic substitutions involving sulfinates as they solvate the cation without strongly hydrogen-bonding to the nucleophilic anion, thus enhancing its reactivity.[12]

  • Data-Driven Solvent Selection:

SolventTypeDielectric Constant (ε)Typical Use Case & Rationale
DMF Polar Aprotic37Excellent for dissolving sulfinate salts and stabilizing polar intermediates. Good for many SN2 and radical reactions.[12]
DMSO Polar Aprotic47Higher polarity than DMF; can accelerate rates but is harder to remove and may be reactive under strongly oxidative conditions.
Acetonitrile (ACN) Polar Aprotic36Less basic than DMF/DMSO. A good choice for photoredox catalysis where catalyst stability is key.
DCE / DCM Nonpolar Aprotic~10 / ~9Used when less polar conditions are required, but solubility of the sulfinate salt may be limited.
HFIP / TFE Polar Protic~9.6 / ~8.6These fluorinated alcohols are unique. Despite being protic, their low nucleophilicity and high ionizing power can stabilize radical cations and other intermediates in electrochemical or oxidative reactions.[13]
  • Troubleshooting Protocol: Condition Optimization

    • Solvent Screen: If conversion is low in a standard solvent like DMF, screen alternatives such as DMSO or Acetonitrile.

    • Concentration: Radical reactions can be highly concentration-dependent. If dimerization is a suspected side reaction, try a slower addition of the sulfinate salt or run the reaction at a more dilute concentration. Conversely, if the reaction is intermolecular, higher concentrations may be favorable.

    • Temperature: Radical additions often have a specific optimal temperature range. Too low, and the initiation is too slow; too high, and byproduct formation or decomposition can increase. Screen temperatures in 10-20 °C increments around the literature-reported value.

The following diagram outlines a logical workflow for diagnosing low conversion rates.

G start Low Conversion Rate Observed check_reagent Step 1: Verify Reagent & Substrate Quality start->check_reagent reagent_ok Reagents OK? check_reagent->reagent_ok fix_reagent Action: Dry reagent, use fresh batch, purify substrate. reagent_ok->fix_reagent No check_conditions Step 2: Evaluate Reaction Conditions reagent_ok->check_conditions Yes fix_reagent->check_reagent conditions_ok Conditions Optimal? check_conditions->conditions_ok fix_conditions Action: Screen solvents, adjust temperature & concentration. conditions_ok->fix_conditions No check_initiator Step 3: Assess Initiation System conditions_ok->check_initiator Yes fix_conditions->check_conditions initiator_ok Initiation Efficient? check_initiator->initiator_ok fix_initiator Action: Use fresh oxidant, check photocatalyst/light source, degas solvent. initiator_ok->fix_initiator No success Problem Resolved initiator_ok->success Yes fix_initiator->check_initiator

Caption: A systematic workflow for troubleshooting low conversion rates.

Symptom 2: Poor Regioselectivity in C-H Functionalization

When functionalizing complex heterocycles, achieving the desired regioselectivity is crucial.

  • Expertise & Causality: For the functionalization of nitrogen-containing heterocycles, the protonation state of the substrate is a key determinant of its electronic properties and, therefore, the site of radical attack. The regioselectivity of similar "Baran Sulfinate" reagents can be effectively tuned by modifying the pH.[9] An acidic medium can protonate basic nitrogen atoms, rendering the ring more electron-deficient and altering the most nucleophilic/electron-rich site for radical addition.

  • Troubleshooting Protocol: Tuning Regioselectivity

    • pH Screening: If your substrate has basic sites (e.g., pyridine, imidazole), perform the reaction with the addition of a stoichiometric amount of a non-interfering acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

    • Lewis Acids: In some cases, a Lewis acid may be used to coordinate to the heterocycle and direct the functionalization. Screen mild Lewis acids if simple Brønsted acids are ineffective.

    • Solvent Influence: As discussed previously, the solvent can influence the effective acidity/basicity of the medium and the substrate's conformation. A change in solvent may also alter the regiochemical outcome.

This diagram illustrates the general mechanism, highlighting the critical radical generation step.

Caption: General pathway for radical generation and subsequent reaction.

References
  • Sodium methanesulphinate | lookchem. LookChem. [Link]

  • 4.7: Solvent Effects. (2022). Chemistry LibreTexts. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Communications, 52(75), 11215-11233. [Link]

  • Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011). Chemical Science Journal. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). University of Surrey. [Link]

  • Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. ResearchGate. [Link]

  • sodium (4-fluorophenyl)methanesulfinate. Molport. [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances, 11(15), 8549-8603. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). European Journal of Medicinal Chemistry, 281, 116921. [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances, 11(15), 8549-8603. [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2019). IntechOpen. [Link]

  • Photoredox Catalyzed Radical Fluoroalkylation with Non-Classical Fluorinated Reagents. (2024). The Journal of Organic Chemistry, 89(6), 3389-3404. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). Molecules, 30(13), 2956. [Link]

  • On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. (2024). Batteries, 10(8), 260. [Link]

  • Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. (2024). International Journal of Molecular Sciences, 25(3), 1500. [Link]

  • Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes. (2023). ChemRxiv. [Link]

  • Sulfones Bearing Perfluorinated Pyridine Group: Synthesis and Photocatalytic Reaction with α‐(Trifluoromethyl)styrenes. (2023). Chemistry – An Asian Journal, 18(19), e202300589. [Link]

  • The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations. (2016). ResearchGate. [Link]

  • Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. (2023). Journal of Radioanalytical and Nuclear Chemistry, 332(10), 4381-4390. [Link]

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). CCS Chemistry, 4(5), 1436-1469. [Link]

  • Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions. (2021). Catalysts, 11(12), 1492. [Link]

  • The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. (2022). Antioxidants, 11(7), 1275. [Link]

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (2025). Journal of the American Chemical Society, 147(29), 13088-13097. [Link]

  • Best solvent for S-alkylation of sodium phenylsulfinate. (2022). Reddit. [Link]

  • Sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide-based single-ion conducting polymer electrolyte incorporating molecular transporters for quasi-solid-state sodium batteries. (2022). Journal of Materials Chemistry A, 10(4), 1836-1845. [Link]

  • Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis. ResearchGate. [Link]

  • NaAlF4: Preparation, crystal structure and thermal stability. ResearchGate. [Link]

  • Mechanism of the oxidation of sulphides with sodium periodate. (1981). Journal of the Chemical Society, Perkin Transactions 2, (5), 674-678. [Link]

  • L12 Problem solving related to reagents & synthetic route selection to prepare fluorinated compounds. (2026). YouTube. [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2025). ACS Electrochemistry, 1(1), 3-19. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Reactivity of Sodium (4-fluorophenyl)methanesulfinate in Cross-Coupling Workflows

As drug discovery increasingly relies on late-stage functionalization, the strategic introduction of fluorinated motifs—such as the 4-fluorobenzyl or 4-fluorobenzylsulfonyl groups—has become highly desirable for modulati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on late-stage functionalization, the strategic introduction of fluorinated motifs—such as the 4-fluorobenzyl or 4-fluorobenzylsulfonyl groups—has become highly desirable for modulating lipophilicity and metabolic stability. Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) is a highly versatile, bench-stable reagent that serves as a dual-purpose cross-coupling partner.

Depending on the catalytic environment, this reagent can undergo desulfitative C–C coupling (extruding SO₂) or sulfonylation C–S coupling (retaining SO₂). This guide objectively benchmarks its performance against alternative sulfinates and details the mechanistic causality governing these divergent pathways.

Mechanistic Divergence: Thermodynamics vs. Kinetics

The defining characteristic of benzyl sulfinates like sodium (4-fluorophenyl)methanesulfinate is the stability of the intermediate benzyl radical. Benzyl sulfonyl radicals ( R−SO2∙​ ) are notoriously prone to rapid desulfonylation, releasing SO₂ gas to form stable benzyl radicals.

  • Thermal Palladium Catalysis (Thermodynamic Control): High temperatures (e.g., 110 °C) drive the complete extrusion of SO₂ from the palladium-sulfinate intermediate, yielding diarylmethanes[1].

  • Ni/Photoredox Dual Catalysis (Kinetic Control): Room-temperature single-electron transfer (SET) generates the sulfonyl radical. The low temperature kinetically suppresses SO₂ extrusion, allowing the rapid capture of the sulfonyl radical by a Ni(III) intermediate to form sulfones[2].

G A Sodium (4-fluorophenyl)methanesulfinate B Thermal Pd-Catalysis (110 °C) A->B Heat C Ni/Photoredox Catalysis (Room Temp) A->C Blue LED D SO2 Extrusion (Desulfitative) B->D Rapid SO2 loss E SO2 Retention (Sulfonylation) C->E Kinetic trapping F Diarylmethanes (C-C Bond) D->F G Benzyl Aryl Sulfones (C-S Bond) E->G

Divergent reactivity pathways of sodium (4-fluorophenyl)methanesulfinate.

Quantitative Benchmarking

To properly evaluate sodium (4-fluorophenyl)methanesulfinate, we must benchmark it against standard aryl sulfinates (e.g., sodium p-toluenesulfinate) and traditional synthetic alternatives[3].

Table 1: Benchmark of Desulfitative Cross-Coupling (C–C Bond Formation)

Goal: Synthesis of 4-fluorobenzyl-arenes via SO₂ extrusion.

Sulfinate PartnerElectrophileCatalyst SystemTemp (°C)Yield (%)SO₂ Extrusion Efficiency
Sodium (4-fluorophenyl)methanesulfinate Benzyl ChloridePd(OAc)₂ / PCy₃11072-78Complete (>98%)
Sodium p-toluenesulfinateBenzyl ChloridePd(OAc)₂ / PCy₃11085Complete (>98%)
Sodium methanesulfinateBenzyl ChloridePd(OAc)₂ / PCy₃110<20Poor (Decomposition)

Expert Insight: The bulky, electron-rich PCy₃ ligand is critical here. It facilitates the challenging reductive elimination step after SO₂ has been extruded from the Pd(II) center. Alkyl sulfinates generally perform poorly in this reaction, but the benzylic nature of our target reagent stabilizes the transition state, allowing yields comparable to standard aryl sulfinates.

Table 2: Benchmark of Sulfonylation (C–S Bond Formation)

Goal: Synthesis of 4-fluorobenzyl aryl sulfones via SO₂ retention.

Sulfinate PartnerElectrophileCatalyst SystemConditionsYield (%)Chemoselectivity (C-S vs C-C)
Sodium (4-fluorophenyl)methanesulfinate Aryl BromideNiCl₂·glyme / Organoboron PCBlue LED, RT75-82>95% (Kinetic Trapping)
Sodium p-toluenesulfinateAryl BromideNiCl₂·glyme / Organoboron PCBlue LED, RT88-94>99%
4-Fluorobenzyl MercaptanAryl BromidePd₂(dba)₃ / Xantphos80 °C, then [O]60-65Prone to over-oxidation

Expert Insight: Traditional synthesis of these sulfones requires cross-coupling a foul-smelling mercaptan followed by harsh oxidation (often using mCPBA), which risks oxidizing sensitive functional groups on the arene. The Ni/Photoredox method bypasses this entirely, utilizing the pre-oxidized sulfinate salt[2].

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies include specific analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Palladium-Catalyzed Desulfitative Benzylation

Reference Standard adapted from Zhao et al.[1]

Causality: High thermal energy is required to break the S–C bond and extrude SO₂ gas. A base (K₂CO₃) is required to neutralize the system and prevent catalyst poisoning.

  • Setup: In an oven-dried Schlenk tube, add Sodium (4-fluorophenyl)methanesulfinate (1.5 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous Toluene/1,4-Dioxane (1:1, 0.2 M).

  • Reaction: Seal the tube and heat to 110 °C for 12 hours.

  • Validation Checkpoint (Gas Evolution): If connected to a bubbler, continuous micro-bubbling (SO₂ gas) should be observed as the reaction reaches >80 °C.

  • Validation Checkpoint (GC-MS): Sample the reaction at 4 hours. The mass spectrum must show the desired diarylmethane ( M+ ). If a mass of M++64 is observed, SO₂ extrusion is incomplete; increase the temperature or verify ligand integrity.

Protocol B: Ni/Photoredox Dual Catalyzed Sulfonylation

Reference Standard adapted from MDPI / Visible Light Catalysis[2]

Causality: Oxygen is a triplet diradical that will aggressively quench the excited state photocatalyst and intercept the sulfonyl radical. Rigorous degassing is not optional; it is the primary point of failure in this workflow.

  • Setup: Charge a vial with Sodium (4-fluorophenyl)methanesulfinate (2.0 equiv), aryl bromide (1.0 equiv), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and an organoboron photocatalyst or Ir(ppy)₃ (2 mol%).

  • Degassing (Critical): Add anhydrous DMF (0.1 M). Subject the mixture to three consecutive freeze-pump-thaw cycles backfilled with Argon.

  • Irradiation: Stir the mixture at room temperature under 440 nm blue LED irradiation for 24 hours.

  • Validation Checkpoint (Visual): Upon addition of DMF, the solution will appear pale green (Ni(II)). Within 30 minutes of LED irradiation, the solution must transition to a deep red/brown, indicating the successful formation of the active Ni(0)/Ni(I) catalytic species.

  • Validation Checkpoint (LC-MS): The product mass must reflect the retention of the SO₂ group ( M+ ). The absence of the desulfitative byproduct ( M+−64 ) confirms successful kinetic trapping.

G Sulfinate Sulfinate Salt Radical Sulfonyl Radical Sulfinate->Radical SET (Photocatalyst) Ni3 Ni(III) Intermediate Radical->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex Ni0->Ni2 + Aryl Halide Ni2->Ni3 + Sulfonyl Radical Product Sulfone Product Ni3->Product Reductive Elimination

Mechanism of Ni/Photoredox dual-catalyzed sulfonylation via radical capture.

Conclusion

Sodium (4-fluorophenyl)methanesulfinate is a highly effective, modular reagent that outperforms traditional mercaptans in cross-coupling workflows. By strictly controlling the thermodynamic vs. kinetic environment of the reaction, chemists can selectively program the reagent to act as an aryl-alkyl donor (via Pd-catalyzed desulfitation) or a sulfonyl donor (via Ni/Photoredox catalysis).

References

  • Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides. Organic Letters, 2013. URL: [Link]

  • Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Chemistry (via PMC), 2023. URL:[Link]

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Molecules (MDPI), 2024. URL:[Link]

Sources

Comparative

Advanced Comparative Guide: Fluorinated Sulfinates in Medicinal Chemistry

As a Senior Application Scientist, I frequently consult with drug development teams on late-stage functionalization strategies. Fluorine atoms are becoming increasingly prevalent in pharmaceutical compounds, with an esti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on late-stage functionalization strategies. Fluorine atoms are becoming increasingly prevalent in pharmaceutical compounds, with an estimated 20% of recently marketed drugs containing at least one fluorine atom. The incorporation of fluoroalkyl groups (e.g., -CF₃, -CF₂H) profoundly modulates a drug candidate's lipophilicity, metabolic stability, and binding conformation 1.

In the pursuit of efficient late-stage functionalization, fluorinated sulfinate salts have emerged as premier radical reservoirs. This guide objectively compares the two dominant classes of these reagents—the classic sodium sulfinates (Langlois reagent) and the advanced zinc bis(alkanesulfinate)s (Baran reagents)—providing the mechanistic causality and self-validating protocols necessary to implement them in your workflows.

The Evolution of Sulfinate Reagents: Mechanistic Causality

Historically, sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na) was the standard for radical trifluoromethylation 2. However, the field experienced a paradigm shift with the introduction of zinc bis(alkanesulfinate) salts (Baran reagents).

Why Zinc Outperforms Sodium in Innate C–H Functionalization: The generation of fluoroalkyl radicals from sulfinates relies on a single-electron oxidation (via chemical oxidants like TBHP or photoredox catalysis) to form a transient sulfonyl radical, followed by the extrusion of SO₂ gas 3.

While the Langlois reagent is highly cost-effective, it is hygroscopic, suffers from poor solubility in organic solvents, and often requires large excesses of oxidants. Zinc sulfinates (e.g., TFMS and DFMS) solve this. The divalent zinc coordinates differently, rendering the salts as free-flowing, bench-stable solids that are highly soluble in biphasic mixtures (CH₂Cl₂/H₂O) and organic solvents like DMSO. This enhanced solubility and pre-organization significantly accelerate the reaction kinetics. For instance, the trifluoromethylation of pentoxifylline with CF₃SO₂Na yields only 47%, whereas the zinc analog (TFMS) achieves a 99% yield under similar, mild conditions 4.

G Start Fluorinated Sulfinate Precursors Sodium Langlois Reagent (CF3SO2Na) Start->Sodium Zinc Baran Reagents [(RfSO2)2Zn] Start->Zinc Oxidation Single-Electron Oxidation (TBHP or Photoredox) Sodium->Oxidation Slower kinetics Zinc->Oxidation Enhanced reactivity SulfonylRad Sulfonyl Radical [Rf-SO2•] Oxidation->SulfonylRad SO2Loss -SO2 Extrusion SulfonylRad->SO2Loss FluoroRad Fluoroalkyl Radical [Rf•] SO2Loss->FluoroRad Product Functionalized Target FluoroRad->Product Addition to Heterocycle

Radical generation and functionalization pathway of fluorinated sulfinates.

Quantitative Comparison of Reagents

The following table summarizes the operational parameters and performance metrics of the most commonly utilized fluorinated sulfinates in medicinal chemistry:

FeatureLanglois Reagent (CF₃SO₂Na)Baran DFMS ((CF₂HSO₂)₂Zn)Baran TFMS ((CF₃SO₂)₂Zn)
Active Radical Generated •CF₃•CF₂H•CF₃
Physical State Hygroscopic solidBench-stable, free-flowing solidBench-stable, free-flowing solid
Reactivity Profile Moderate; requires excess oxidantHigh; efficient innate C-H functionalizationHigh; superior to sodium analog
Solvent Compatibility Polar (H₂O, MeCN)Broad (DMSO, CH₂Cl₂/H₂O biphasic)Broad (DCM, DCE, biphasic)
Typical Yield Range 40 - 65%60 - 95%70 - 99%
Commercial Cost Low (Economical for scale-up)Moderate to HighModerate to High

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, the following protocols have been designed as self-validating systems. Causality for each critical step is explained to help you troubleshoot deviations.

Protocol 1: Innate C–H Difluoromethylation using Baran DFMS Reagent

This protocol leverages zinc difluoromethanesulfinate (DFMS) for the direct, late-stage functionalization of heterocycles 5, 6.

  • Reaction Setup : To a 10 mL vial equipped with a stir bar, add the heterocycle substrate (0.125 mmol, 1.0 equiv) and DFMS (2.0–3.0 equiv).

    • Causality: Excess zinc salt compensates for the competitive dimerization or quenching of the highly reactive •CF₂H radical.

  • Solvent Addition : Add 0.7 mL of DMSO (or a 2.5:1 CH₂Cl₂/H₂O mixture).

    • Causality: Biphasic or highly polar aprotic solvents ensure the zinc salt remains solvated, preventing surface-passivation of the reagent.

  • Oxidant Initiation : Cool the mixture to 0 °C. Slowly add tert-butyl hydroperoxide (TBHP, 70% aqueous solution, 3.0–5.0 equiv) dropwise.

    • Causality: Slow addition at 0 °C controls the initial exothermic single-electron transfer, preventing thermal runaway and undesired substrate oxidation.

  • Propagation & Monitoring : Warm the reaction to room temperature (or 50 °C for highly electron-deficient substrates) and stir for 12–24 hours.

    • Validation: Monitor reaction progress via LC-MS. The appearance of an [M+50]⁺ mass peak strictly validates successful difluoromethylation.

  • Workup : Partition the mixture between EtOAc (5.0 mL) and saturated aqueous NaHCO₃ (5.0 mL). Extract the aqueous layer with EtOAc (3 × 5.0 mL), dry over Na₂SO₄, and concentrate.

Protocol 2: Photoredox/Nickel Dual Catalyzed Sulfonylation using Langlois Reagent

Depending on the thermodynamic barrier of SO₂ extrusion, sulfinates can either act as fluoroalkyl radical sources or sulfonyl radical sources. This protocol utilizes the Langlois reagent to forge Csp²–SO₂CF₃ bonds via dual catalysis 7.

  • Catalyst & Reagent Assembly : In an oven-dried vial, combine the aryl halide (0.5 mmol), CF₃SO₂Na (0.75 mmol), NiCl₂·dme (10 mol%), dtbbpy (10 mol%), and the photocatalyst[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).

    • Causality: The dual catalytic system separates the single-electron oxidation of the sulfinate (driven by the photocatalyst) from the cross-coupling cycle (driven by nickel).

  • Degassing : Add anhydrous acetonitrile (5 mL) and degas via freeze-pump-thaw (3 cycles) or N₂ sparging for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher and will rapidly deactivate the excited *Ir(III) state, halting radical generation.

  • Irradiation : Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 24 hours.

    • Validation: Reaction completion can be validated by ¹⁹F NMR of the crude mixture. The appearance of a characteristic -CF₃ singlet (typically around -60 to -63 ppm depending on the aryl environment) confirms product formation.

  • Isolation : Dilute with water, extract with EtOAc, and purify via silica gel flash chromatography.

References

  • Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. ACS.[Link]

  • Copper- and Iron-Catalyzed Decarboxylative Tri- and Difluoromethylation of α,β-Unsaturated Carboxylic Acids with CF₃SO₂Na and (CF₂HSO₂)₂Zn via a Radical Process. Organic Chemistry Portal.[Link]

  • Practical and innate C–H functionalization of heterocycles. PMC - NIH.[Link]

  • Preparation and purification of zinc sulfinate reagents for drug discovery. PubMed - NIH.[Link]

  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp²–SO₂R coupling. Chemical Science (RSC Publishing).[Link]

  • Fluorinated Sulfinates as Source of Alkyl Radicals in the Photo‐Enantiocontrolled β‐Functionalization of Enals. Universidad Autónoma de Madrid.[Link]

Sources

Validation

Verifying (4-fluorophenyl)methyl Radical Intermediates: A Comparative Guide to EPR Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise understanding of reaction mechanisms is paramount. The transient, highly reactive nat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise understanding of reaction mechanisms is paramount. The transient, highly reactive nature of radical intermediates presents a significant analytical challenge. This guide provides an in-depth technical comparison of methodologies for verifying the formation of the (4-fluorophenyl)methyl radical, a key intermediate generated from sodium (4-fluorophenyl)methanesulfinate. We will focus on the gold standard for radical detection, Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping techniques, and compare this with alternative generation and detection methods.

The Critical Role of Radical Intermediates

The introduction of fluorinated motifs is a cornerstone of contemporary medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. Sodium (4-fluorophenyl)methanesulfinate serves as a valuable precursor for generating the corresponding (4-fluorophenyl)methyl radical. The ability to definitively identify and characterize this transient species is crucial for optimizing reaction conditions, validating mechanistic hypotheses, and ultimately, controlling the synthesis of active pharmaceutical ingredients.

Principle of EPR Spectroscopy and Spin Trapping

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique that specifically detects species with unpaired electrons, such as free radicals.[1] However, many radical intermediates in organic reactions are too short-lived to be observed directly by conventional EPR.[2] To overcome this, the spin trapping technique is employed. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be readily detected by EPR.[2][3] The most commonly used spin traps are nitrone-based compounds like 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[3]

The resulting EPR spectrum of the spin adduct provides a unique "fingerprint" of the trapped radical. The hyperfine coupling constants (HFCs), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), are characteristic of the specific radical that was trapped, allowing for its unambiguous identification.[3]

Core Methodology: EPR-Based Verification of the (4-fluorophenyl)methyl Radical

The primary method for verifying the formation of the (4-fluorophenyl)methyl radical from sodium (4-fluorophenyl)methanesulfinate involves its generation in the presence of a spin trap and subsequent analysis by EPR spectroscopy.

Diagram of the Experimental Workflow

EPR_Workflow cluster_generation Radical Generation cluster_trapping Spin Trapping cluster_detection EPR Detection A Sodium (4-fluorophenyl)methanesulfinate C (4-fluorophenyl)methyl Radical A->C Initiation B Initiator (e.g., UV light, heat) B->C E DMPO-(4-fluorophenyl)methyl Adduct C->E Trapping D DMPO (Spin Trap) D->E F EPR Spectrometer E->F G EPR Spectrum F->G H Data Analysis (Hyperfine Coupling Constants) G->H I Verified (4-fluorophenyl)methyl Radical H->I Identification of Radical

Caption: Workflow for the generation, trapping, and EPR detection of the (4-fluorophenyl)methyl radical.

Experimental Protocol: Generation and EPR Spin Trapping

This protocol outlines a general procedure for the generation of the (4-fluorophenyl)methyl radical via photolysis and its subsequent detection.

Materials:

  • Sodium (4-fluorophenyl)methanesulfinate

  • 5,5-Dimethyl-1-pyrroline N-oxide (DMPO)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or benzene)

  • High-purity quartz EPR tubes

  • UV lamp (e.g., 254 nm or 350 nm)

Procedure:

  • Sample Preparation: In an inert atmosphere (e.g., a glovebox), prepare a solution of sodium (4-fluorophenyl)methanesulfinate (typically 10-50 mM) and DMPO (typically 50-100 mM) in the chosen anhydrous, deoxygenated solvent.

  • Degassing: Thoroughly degas the solution using several freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden the EPR signal.

  • Sample Loading: Transfer the degassed solution into a quartz EPR tube and seal it under the inert atmosphere.

  • Radical Generation: Place the EPR tube inside the cavity of the EPR spectrometer and irradiate it with the UV lamp to initiate the generation of the (4-fluorophenyl)methyl radical.

  • EPR Data Acquisition: Record the EPR spectrum at room temperature. Typical X-band EPR spectrometer settings are:

    • Microwave Frequency: ~9.4 GHz

    • Microwave Power: 10-20 mW

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.5-1.0 G

    • Sweep Width: 100 G

    • Center Field: ~3350 G

    • Time Constant: 0.1 s

    • Scan Time: 1-4 minutes

Expected EPR Spectrum and Data Analysis
  • Primary Triplet: Arises from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus of the DMPO nitroxide group.

  • Secondary Doublet: Arises from the hyperfine coupling with the β-proton of the trapped (4-fluorophenyl)methyl group.

  • Further Splitting: Additional smaller splittings may be observed due to interactions with the γ-protons of the DMPO ring and potentially the fluorine atom on the phenyl ring.

Table 1: Comparison of Expected and Known Hyperfine Coupling Constants (HFCs) for DMPO Adducts

Radical AdductaN (G)aHβ (G)Source
DMPO-(4-fluorophenyl)methyl (Expected)~14-15~20-22Predicted based on similar structures
DMPO-(4-methyl)phenyl14.0219.55[4]

The precise values of the HFCs will be crucial for confirming the identity of the trapped radical. Simulation of the experimental spectrum and comparison with these expected values will provide strong evidence for the formation of the (4-fluorophenyl)methyl radical.

Comparative Analysis: Alternative Methodologies

While EPR spin trapping is the most direct method for radical verification, other techniques can provide complementary or alternative evidence.

Alternative Radical Generation Methods
  • Thermal Decomposition: Sodium sulfinates can also undergo thermal decomposition to generate radicals. This method avoids the need for a light source and can be advantageous for systems that are sensitive to UV radiation. The experimental setup would be similar to the photochemical method, but with the sample being heated within the EPR cavity.

  • Redox Initiation: Chemical oxidants or reductants can be used to initiate radical formation from the sulfinate precursor. The choice of redox agent is critical to avoid the generation of interfering paramagnetic species.

Alternative Detection Methods

Mass Spectrometry-Based Radical Trapping

An increasingly popular alternative to EPR is the use of radical traps that form stable, diamagnetic products that can be analyzed by mass spectrometry (MS).[5][6] A common radical trap for this purpose is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).

MS_Workflow cluster_generation_ms Radical Generation cluster_trapping_ms Radical Trapping cluster_detection_ms MS Detection A_ms Sodium (4-fluorophenyl)methanesulfinate C_ms (4-fluorophenyl)methyl Radical A_ms->C_ms Initiation B_ms Initiator B_ms->C_ms E_ms TEMPO-(4-fluorophenyl)methyl Adduct (Stable Product) C_ms->E_ms Trapping D_ms TEMPO (Radical Trap) D_ms->E_ms F_ms ESI-MS Spectrometer E_ms->F_ms G_ms Mass Spectrum F_ms->G_ms H_ms Data Analysis (m/z) G_ms->H_ms I_ms Inferred Radical Intermediate H_ms->I_ms Identification of Product

Caption: Workflow for the MS-based detection of radical intermediates using TEMPO.

Materials:

  • Sodium (4-fluorophenyl)methanesulfinate

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Initiator (as required by the reaction)

  • Reaction solvent

  • Quenching solution (e.g., saturated sodium sulfite)

  • Extraction solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: To a solution of the substrate and sodium (4-fluorophenyl)methanesulfinate in the reaction solvent, add TEMPO (typically 1.5-2 equivalents relative to the expected radical yield).

  • Initiation: Initiate the reaction (e.g., by adding a chemical initiator or through photolysis).

  • Quenching: After the desired reaction time, quench the reaction to consume any unreacted radical species.

  • Workup: Perform a standard aqueous workup and extract the organic components.

  • Analysis: Analyze the crude product mixture by Electrospray Ionization Mass Spectrometry (ESI-MS) to identify the mass of the TEMPO-adduct. The expected m/z for the protonated adduct [TEMPO-(4-fluorophenyl)methyl + H]⁺ would be calculated based on the exact masses of TEMPO and the (4-fluorophenyl)methyl radical.

Table 2: Comparison of EPR and MS-Based Radical Detection Methods

FeatureEPR with Spin TrappingMass Spectrometry with Radical Trapping
Directness Direct detection of the paramagnetic spin adduct.Indirect detection of a stable product, from which the radical intermediate is inferred.
Sensitivity High for paramagnetic species.Very high sensitivity, capable of detecting trace amounts of the trapped product.
Structural Info Hyperfine coupling constants provide detailed information about the electronic environment of the unpaired electron.Provides the exact mass of the trapped product, confirming its elemental composition. Fragmentation patterns (MS/MS) can offer further structural insights.
Instrumentation Requires a specialized EPR spectrometer.Requires a mass spectrometer, which is more widely available in synthetic chemistry labs.
Potential Issues Spin adducts may have limited stability. Spectral interpretation can be complex.The trapping agent (e.g., TEMPO) can potentially interfere with the primary reaction. The adduct must be stable to the workup and ionization conditions.

Conclusion: A Multi-faceted Approach to Mechanistic Verification

For the definitive verification of the (4-fluorophenyl)methyl radical intermediate from sodium (4-fluorophenyl)methanesulfinate, EPR spectroscopy with spin trapping remains the most direct and unambiguous method. The detailed structural information gleaned from the hyperfine coupling constants of the spin adduct provides the strongest evidence for the identity of the transient radical.

However, a comprehensive understanding of a reaction mechanism often benefits from a multi-faceted analytical approach. Mass spectrometry-based radical trapping serves as an excellent complementary technique. Its high sensitivity and the widespread availability of mass spectrometers make it a valuable tool for corroborating the findings from EPR studies and for high-throughput screening of reaction conditions.

By judiciously applying these techniques, researchers and drug development professionals can gain a deeper and more confident understanding of the intricate radical-mediated processes that are increasingly vital in modern pharmaceutical synthesis.

References

  • CIQTEK. (2023, January 3). Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications. CIQTEK. [Link]

  • Interchim. EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide). Interchim. [Link]

  • Zhang, X., Wang, H., & Guo, Y. (2006). Interception of the radicals produced in electrophilic fluorination with radical traps (Tempo, Dmpo) studied by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1877-1882. [Link]

  • Lalevée, J., et al. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Polymers, 14(14), 2822. [Link]

  • Bruker. (2019, June 4). Capturing Free Radicals with Electron Paramagnetic Resonance (EPR) Spectroscopy. Bruker. [Link]

  • Wikipedia. (2023, October 27). Spin trapping. Wikipedia. [Link]

  • Taniguchi, H., & Madden, K. P. (2000). DMPO-Alkyl radical spin trapping: an in situ radiolysis steady-state ESR study. Radiation research, 153(4), 447-453. [Link]

  • Ocaña, I., et al. (2024). Enhanced Mechanistic Understanding Through the Detection of Radical Intermediates in Organic Reactions. CHIMIA International Journal for Chemistry, 78(3), 123-128. [Link]

  • Kukisawa, T., et al. (2022). Applications of some EPR methods to the investigation of the radical species produced by the reactions of hydroxyl radicals with PEFC-related fluorinated organic acids. Physical Chemistry Chemical Physics, 24(34), 20455-20464. [Link]

  • Tero-Kubota, S., & Ishii, K. (2011). Time-resolved electron paramagnetic resonance studies of transient organic radicals. Annual Reports on the Progress of Chemistry, Section C: Physical Chemistry, 107, 248-267.
  • Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

  • Chechik, V. (2022, September 22). Tuning the RADICAL sensor to detect free radicals. RADICAL Project. [Link]

  • Augusto, O., et al. (2023). Electron paramagnetic resonance (EPR) for investigating relevant players of redox reactions: Radicals, metalloproteins and metal ions. Redox Biology, 65, 102812. [Link]

  • Hinderer, M., et al. (2014). Electron paramagnetic resonance (EPR) spectroscopy analysis using the spin trap DMPO for OH∙ detection. SOP, 1-5. [Link]

  • Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2008. Royal Society of Chemistry. [Link]

  • American Chemical Society. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Polymers. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium (4-fluorophenyl)methanesulfinate

As a Senior Application Scientist, I have designed this operational and safety guide to move beyond the static constraints of a standard Safety Data Sheet (SDS). For researchers utilizing Sodium (4-fluorophenyl)methanesu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational and safety guide to move beyond the static constraints of a standard Safety Data Sheet (SDS). For researchers utilizing Sodium (4-fluorophenyl)methanesulfinate , bridging the gap between regulatory compliance and benchtop reality is critical. This guide provides the mechanistic rationale behind every safety and operational protocol, ensuring your laboratory workflows are both highly efficient and rigorously safe.

Mechanistic Context & Chemical Profile

Sodium (4-fluorophenyl)methanesulfinate is a bench-stable, solid sulfinate salt. In modern drug development and synthetic chemistry, it is primarily deployed as a versatile sulfonyl radical precursor in photoredox and transition-metal dual catalysis.

The Causality of Handling: Historically, synthesizing complex sulfones required the exhaustive oxidation of sulfides or the use of odorous, highly toxic thiols. Sulfinate salts circumvent these issues, allowing for direct C–S bond formation under mild, base-free conditions . However, because the generation of the sulfonyl radical relies on single-electron transfer (SET) oxidation by an excited photocatalyst (such as an Iridium complex or Eosin Y) , the reagent is highly sensitive to environmental oxygen. Oxygen not only quenches the excited photocatalyst but rapidly intercepts the sulfur-centered radical. Therefore, handling protocols must simultaneously mitigate human exposure hazards and strictly exclude atmospheric oxygen to preserve chemical integrity.

Physicochemical Data & Hazard Assessment

To establish a baseline for safe handling, the quantitative and regulatory data for this compound are summarized below.

Property / Hazard ParameterValue / Specification
Chemical Name Sodium (4-fluorophenyl)methanesulfinate
CAS Number 1851221-27-6
Molecular Formula C7H6FNaO2S
Molecular Weight 196.17 g/mol
Optimal Storage Inert atmosphere (Argon/N2), Freezer (≤ -20 °C)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Data sourced and verified against standard chemical supplier specifications.

Personal Protective Equipment (PPE) Matrix

Safety in the laboratory is not about blindly wearing gear; it is about understanding the specific vulnerabilities the chemical exploits.

Protection ZoneRequired EquipmentScientific Rationale & Hazard Mitigation
Ocular Snug-fitting safety gogglesMitigates H319 . Prevents corneal damage from airborne micro-particulates that can aerosolize during the transfer of the dry powder.
Dermal (Hands) Nitrile gloves (Double-gloved)Mitigates H315 . Sulfinate salts can react with skin moisture to cause localized irritation. The outer glove can be easily discarded if contaminated during weighing, preventing cross-contamination of your Schlenk line or glovebox antechamber.
Dermal (Body) Flame-retardant lab coatProtects against static discharge, which could ignite the organic solvents (e.g., DMF, DMSO) typically used in the subsequent reaction mixture.
Respiratory N95 Respirator or Fume HoodMitigates H335 . Essential when handling the dry powder outside of a glovebox. The fine crystalline structure is easily disturbed by ambient air currents, posing an inhalation risk.

Operational Protocol: Reaction Setup & Handling

The following is a step-by-step, self-validating methodology for utilizing Sodium (4-fluorophenyl)methanesulfinate in a standard Ni/Photoredox cross-coupling workflow.

Phase 1: Pre-Weighing & Atmosphere Control

  • Step: Weigh the sulfinate salt inside a calibrated analytical balance enclosed in a static-free draft shield. If available, perform this entirely within an Argon-filled glovebox.

  • Causality: Sulfinate salts can accumulate static charge. Using an anti-static bar prevents the powder from adhering to the spatula or flying out of the weigh boat, ensuring stoichiometric precision and preventing environmental contamination.

Phase 2: Reagent Assembly & Degassing

  • Step: Transfer the salt, photocatalyst, and transition metal catalyst to a Schlenk tube. Add the reaction solvent. Apply three cycles of freeze-pump-thaw using Argon.

  • Causality: Oxygen is a potent triplet-state quencher. It will shut down the catalytic cycle and convert your sulfinate precursor into unreactive peroxyl waste.

  • Self-Validation Checkpoint: The degassing process is complete only when the solvent matrix thaws completely without the evolution of micro-bubbles. If bubbles persist, repeat the cycle. A properly degassed solution will maintain the distinct color of the photocatalyst without fading upon initial light exposure.

Phase 3: Photochemical Irradiation

  • Step: Irradiate the sealed vessel using a 440–460 nm Blue LED array. Maintain the reaction temperature at 25 °C using a high-RPM cooling fan.

  • Causality: High-intensity LEDs generate significant thermal energy. Without active cooling, the reaction temperature can exceed 40 °C, leading to the thermal decomposition of the radical intermediates and the formation of homocoupled byproducts.

Phase 4: Quenching & Workup

  • Step: Quench the reaction by opening the vessel to ambient air and adding deionized water. Extract the product with Ethyl Acetate.

  • Causality: Air exposure immediately quenches the excited photocatalyst, halting the radical chain process. Water solubilizes any unreacted sodium sulfinate, driving it into the aqueous layer, while the target organic sulfone partitions cleanly into the organic layer.

Mandatory Visualization: Workflow & Mechanistic Pathway

Workflow A Sodium (4-fluorophenyl)methanesulfinate (Solid Precursor) B Glovebox / Inert Atmosphere (O2 Exclusion) A->B Transfer & Weigh C Photocatalyst + Ni Catalyst (e.g., Ir-complex) B->C Add Reagents & Degassed Solvent D Visible Light Irradiation (LED Array, 25 °C) C->D Seal Vessel E Sulfonyl Radical Intermediate (via SET Oxidation) D->E Photocatalytic Activation F Cross-Coupled Sulfone (Target Product) E->F Ni-Catalyzed C-S Bond Formation

Fig 1: Photoredox workflow for sulfone synthesis using Sodium (4-fluorophenyl)methanesulfinate.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases can occur. Execute the following steps immediately to contain hazards:

  • Minor Spill (Dry Powder): Do not dry sweep, as this will aerosolize the respiratory irritant. Use a slightly damp, chemically inert absorbent pad to gently collect the powder. Place the pad in a sealed, labeled hazardous waste container.

  • Major Spill (In Solution): Cover the spill with an inert absorbent material (e.g., vermiculite or clean sand). Sweep the absorbed mixture into a chemical waste bucket using a non-sparking tool. Wash the contaminated surface with copious amounts of water and a mild detergent to remove residual salt.

  • Chemical Disposal: Because this compound contains a stable carbon-fluorine bond, it must be disposed of as halogenated organic waste . Never flush sulfinate salts down the sink. Ensure disposal complies with local EPA/RCRA regulations for fluorinated organics.

References

  • National Center for Biotechnology Information (NCBI). "Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling." PMC5916223. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Eosin Y photoredox catalyzed net redox neutral reaction for regiospecific annulation to 3-sulfonylindoles via anion oxidation of sodium sulfinate salts." Organic & Biomolecular Chemistry. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.